5-Thiazolamine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXYYLRIUSARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497267 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-00-5 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Thiazolamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of 5-Thiazolamine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this heterocyclic compound.
Core Chemical Properties and Structure
This compound, also known as 5-aminothiazole, is a five-membered heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the amino group at the C5 position significantly influences its chemical behavior and reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its related isomers for comparative analysis. It is important to note that experimental data for the parent this compound is limited, and therefore, data for closely related compounds are also provided.
| Property | This compound | 2-Aminothiazole | 2-Amino-5-methylthiazole |
| Molecular Formula | C₃H₄N₂S | C₃H₄N₂S | C₄H₆N₂S |
| Molecular Weight | 100.14 g/mol | 100.14 g/mol | 114.17 g/mol |
| CAS Number | 17721-00-5[1] | 96-50-4 | 7305-71-7 |
| Melting Point | Data not available | 91-93 °C[2] | 93-98 °C[3][4] |
| Boiling Point | Data not available | Decomposes[5] | Data not available |
| Solubility in Water | Data not available | 100 g/L (at 20 °C)[6] | Data not available |
| Appearance | Solid (form)[7] | Light yellow crystals | Powder[3] |
Structural Information
| Identifier | This compound |
| IUPAC Name | 1,3-thiazol-5-amine |
| SMILES | Nc1cncs1[7] |
| InChI | 1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 |
| InChI Key | LKFXYYLRIUSARI-UHFFFAOYSA-N |
digraph "5-Thiazolamine_Structure" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", shape=none, fontcolor="#202124"]; C2 [label="C", shape=none, fontcolor="#202124"]; S3 [label="S", shape=none, fontcolor="#202124"]; C4 [label="C", shape=none, fontcolor="#202124"]; C5 [label="C", shape=none, fontcolor="#202124"]; N_amino [label="H₂N", shape=none, fontcolor="#202124"];
// Position nodes for layout p_N1 [pos="1.5,2.5!", shape=point]; p_C2 [pos="2.5,2.5!", shape=point]; p_S3 [pos="2.5,1.5!", shape=point]; p_C4 [pos="1.5,1.5!", shape=point]; p_C5 [pos="1,2!", shape=point]; p_N_amino [pos="0,2!", shape=point];
// Draw bonds p_N1 -> p_C2 [label="", dir=none]; p_C2 -> p_S3 [label="", dir=none]; p_S3 -> p_C4 [label="", dir=none]; p_C4 -> p_C5 [label="", dir=none]; p_C5 -> p_N1 [label="", dir=none]; p_C5 -> p_N_amino [label="", dir=none];
// Place atom labels N1 [pos="1.5,2.5!"]; C2 [pos="2.5,2.5!"]; S3 [pos="2.5,1.5!"]; C4 [pos="1.5,1.5!"]; C5 [pos="1,2!"]; N_amino [pos="0,2!"]; }
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis of 5-Aminothiazoles
The synthesis of 5-aminothiazoles can be achieved through several established methods. Two prominent named reactions for their preparation are the Cook-Heilbron synthesis and the Hantzsch thiazole synthesis.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a key method for the preparation of 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates.[8][9] The reaction proceeds under mild, often aqueous, conditions at room temperature.[8]
General Protocol:
-
Reactant Preparation: Dissolve the chosen α-aminonitrile or its derivative in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility of all reactants.
-
Reagent Addition: Slowly add the sulfur-containing reagent (e.g., carbon disulfide or an isothiocyanate) to the solution of the α-aminonitrile. The reaction is typically carried out in the presence of a mild base to facilitate the initial nucleophilic attack.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve neutralization of the base, extraction of the product into an organic solvent, and subsequent washing of the organic layer with brine.
-
Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure 5-aminothiazole derivative.
References
- 1. scbt.com [scbt.com]
- 2. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-5-methylthiazole 98 7305-71-7 [sigmaaldrich.com]
- 4. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]
- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 5-aminothiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 5-Thiazolamine (CAS 17721-00-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thiazolamine, with the CAS number 17721-00-5, is a heterocyclic amine containing a thiazole ring. The thiazole motif is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound, serving as a foundational resource for its application in research and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17721-00-5 | [1] |
| Molecular Formula | C₃H₄N₂S | [1] |
| Molecular Weight | 100.14 g/mol | [1] |
| Boiling Point | 239.313 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not available | |
| Physical Form | Solid | [3] |
| Solubility | Thiazole derivatives generally exhibit moderate solubility in polar solvents. Specific quantitative data for this compound is not readily available. | |
| pKa (Predicted) | 4.01 ± 0.10 | [2] |
Synthesis of this compound
The synthesis of 5-aminothiazoles is most notably achieved through the Cook-Heilbron thiazole synthesis . This reaction involves the condensation of an α-aminonitrile with a dithioacid derivative, carbon disulfide, or a related reagent.
A general workflow for the synthesis of a 5-aminothiazole scaffold is depicted below.
Caption: Generalized workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.
Experimental Protocol: General Cook-Heilbron Synthesis
-
Reaction Setup: An α-aminonitrile and a dithioacid derivative (e.g., carbon disulfide) are combined in a suitable solvent, such as ethanol or a mixture of water and ethanol.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is commonly achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological and Pharmacological Context
The aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on the unsubstituted this compound are limited, the activities of its derivatives suggest potential areas of interest for this core structure.
Potential Biological Activities
Derivatives of aminothiazoles have been extensively studied and have shown a wide range of pharmacological effects, including:
-
Anticancer Activity: Many aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The aminothiazole nucleus is a key component of some antibacterial and antifungal agents.
-
Anti-inflammatory Effects: Certain derivatives have shown potential in modulating inflammatory pathways.
-
Antioxidant Properties: The heterocyclic nature of the thiazole ring can contribute to antioxidant activity.
It is important to note that these activities are often associated with substituted aminothiazoles, and the biological profile of the parent this compound is not well-characterized in the public domain.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. For its derivatives, the mechanism is highly dependent on the nature and position of the substituents, which dictate the molecular targets. The core aminothiazole structure can serve as a versatile scaffold for designing ligands that interact with a variety of biological targets, including enzymes and receptors. Further research is required to identify the specific cellular pathways and molecular targets modulated by this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in synthetic and medicinal chemistry. Its primary application is as a starting material for the synthesis of more complex, substituted 5-aminothiazole derivatives. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The general workflow for utilizing this compound in a drug discovery context is outlined below.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a fundamental heterocyclic compound with significant potential as a scaffold in medicinal chemistry. While comprehensive experimental data on the parent molecule is somewhat limited, the well-documented biological activities of its derivatives underscore the importance of this chemical entity. This guide provides a consolidated resource of the available technical information to support further research and development efforts centered on the 5-aminothiazole core. Future studies are warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of the unsubstituted this compound.
References
The Multifaceted Biological Activities of 5-Thiazolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-thiazolamine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Kinase Inhibitory Activity
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for cancer therapy.[1][2] The thiazole ring acts as a bioisostere for other aromatic systems, enabling favorable interactions within the ATP-binding pocket of kinases.[1]
Quantitative Data for Kinase Inhibition
The following table summarizes the inhibitory activities of several this compound derivatives against a range of protein kinases.
| Compound Name/Reference | Target Kinase(s) | IC50 / Ki (nM) |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM for a lead compound.[3][4] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM, respectively.[4] |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Ki values of 1 nM and 34 nM, respectively.[3] |
| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Ki values ranging from 1 to 6 nM.[3] |
| 2-amino-5-(thioaryl)thiazole derivative (Compound 3) | Itk | Potent and selective inhibitor.[5] |
| 1,3-thiazole-5-carboxylic acid derivative (Compound 33) | CK2 | IC50 = 0.4 µM (400 nM).[2] |
| Thiazole/thiadiazole carboxamide derivative (51am) | c-Met | Potent inhibitor.[6] |
| Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino derivative | PI3Kα | Potent and selective inhibitor.[7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.[3]
Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase buffer.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Signaling Pathway: Kinase Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by a this compound derivative.
Anticancer Activity
The kinase inhibitory properties of this compound derivatives often translate into potent anticancer activity against various cancer cell lines.[8][9] These compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4]
Quantitative Data for Anticancer Activity
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | % Inhibition at 5 µg/mL | Up to 48% against A-549.[10][11] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | GI50 | Mean of 1.57 µM for compound 2h.[12] |
| Naphthylthiazolylamine derivatives | Hep-G2, A549 | Cell Viability | Series 5a-5f showed weak anticancer activity.[13] |
| Thiazole-based heterocycles | HepG-2, MCF-7, HCT-116 | IC50 | 11c: ~4 µg/mL (HepG-2), ~3 µg/mL (MCF-7), ~7 µg/mL (HCT-116).[14] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 leukemia cells | IC50 | Comparable to dasatinib.[15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[13]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow: Anticancer Drug Screening
Caption: A typical workflow for the screening of anticancer compounds.
Antimicrobial Activity
The this compound scaffold is also present in compounds with significant antimicrobial properties, including antibacterial and antifungal activities.[16][17][18]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) |
| 4′,5-bisthiazole derivatives | M. smegmatis | MIC | 30.38 for the most active compound.[16] |
| 2,5′-bisthiazole compounds | M. tuberculosis H37Ra, M. bovis BCG | MIC90 | 9.64 - 23.64.[16] |
| Naphthylthiazolylamine derivative (5b) | P. aeruginosa | MIC | 62.5.[13] |
| Naphthylthiazolylamine derivative (5b) | C. albicans, C. glabrata | Antifungal Activity | Equipotent to ketoconazole.[13] |
| Thiazole-quinolinium derivative (46) | Bacteria | MIC | 93.7 - 46.9.[19] |
| Thiazole-quinolinium derivative (46) | Fungi | MIC | 7.8 - 5.8.[19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Test compound (this compound derivative)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects
Certain this compound derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative diseases.[20][21][22] These effects are often attributed to their antioxidant and anti-inflammatory activities.[20][23]
One study reported that 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride protected primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress.[20] It attenuated reductions in cell survival and the activities of antioxidant enzymes like superoxide dismutase and catalase.[20] Another investigation found that thiazole sulfonamides exhibited neuroprotective effects in a Parkinson's disease model by activating SIRT1.[23]
Logical Relationship: Neuroprotection via Antioxidant Activity
Caption: Logical flow of neuroprotection by antioxidant this compound derivatives.
Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, including potent kinase inhibition, broad-spectrum anticancer and antimicrobial effects, and promising neuroprotective properties. The data and protocols presented in this guide underscore the significant potential of this chemical class and provide a valuable resource for researchers dedicated to the discovery and development of new medicines. Further exploration and optimization of this compound-based compounds are warranted to unlock their full therapeutic potential.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Aminothiazole 5 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Thiazolamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among its derivatives, 5-thiazolamine and its analogs have garnered significant attention due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds.
Synthesis of the this compound Core
The synthesis of the thiazole nucleus is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method first described in 1887.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] The versatility of this method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.[4]
The general mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2][3] More contemporary and environmentally benign approaches, such as using reusable catalysts like silica-supported tungstosilisic acid and employing ultrasonic irradiation, have also been developed to improve efficiency and reduce reaction times.[4]
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. Key areas of investigation include their application as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound analogs against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Targeted Signaling Pathways:
-
Src Family Kinases: These non-receptor tyrosine kinases are often overexpressed in tumors and play a critical role in cell proliferation, adhesion, and migration. Certain thiazole derivatives have been developed as potent inhibitors of Src-family kinases like p56(Lck).
-
Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression is common in many cancers, making them an attractive target for anticancer therapies. Thiazole-based compounds have been investigated as inhibitors of Aurora kinases.
-
Cyclooxygenase (COX) Enzymes: While primarily associated with inflammation, COX-2 is also implicated in carcinogenesis. Inhibition of COX-2 is a validated strategy in cancer therapy, and various thiazole derivatives have been identified as potent COX inhibitors.
Below is a diagram illustrating a generalized experimental workflow for screening the anticancer activity of this compound derivatives.
The following diagram illustrates a simplified representation of the Src kinase signaling pathway, a common target for thiazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] Their mechanism of action can vary, but some have been shown to interfere with essential bacterial processes.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. The carrageenan-induced paw edema model in rodents is a standard and reliable assay for evaluating the acute anti-inflammatory potential of new chemical entities.[8][9][10] Several this compound analogs have shown potent anti-inflammatory effects in this model, often linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).[11][12][13]
The diagram below outlines the general workflow for assessing antimicrobial activity.
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for the biological activities of various this compound derivatives and analogs.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound/Analog Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Thiazole-Amino Acid Hybrid (5a) | 6.84 | 8.02 | [14] |
| Thiazole-Amino Acid Hybrid (5f) | >10 | 7.59 | [14] |
| Thiazole-Amino Acid Hybrid (5ac) | 6.71 | 4.57 | [14] |
| Thiazolyl Pyridine Derivative | - | 0.452 | [15] |
| Isoxazolyl/Thiazolyl Urea (13) | 62.4 | - | [16] |
| Thiazoline-Tetralin Derivative (4b) | 69.2 | 82.5 | [17] |
| Pyrimidine-Thiazole Hybrid (30) | 1.42 | 1.98 | [18] |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Analog Type | Staphylococcus aureus | Escherichia coli | Reference |
| 2-Aminothiazole Derivative (2a-c) | 1 - 2 | >64 | [19] |
| 2,4-Disubstituted 1,3-Thiazole (38) | 4.32 | 3.59-4.23 | [20] |
| Coumarin-Thiazolidinone Hybrid (3i) | - | 6.25 | [21] |
| Trifluoromethoxy Aminothiazole | 2 - 4 | - | [7] |
| Modified Thiazole (1a) | 1.4 - 5.5 | - | [6] |
Table 3: In Vivo Anti-inflammatory Activity
| Compound/Analog Type | Dose (mg/kg) | Max. Inhibition (%) | Time (hours) | Reference |
| 1,3,5-Triazine Derivative (1) | 200 | 96.31 | 4 | [11] |
| 1,3,5-Triazine Derivative (3) | 200 | 99.69 | 4 | [11] |
| Thiazolidine-4-one (Diclofenac) | - | 70.00 | 18 | [12] |
| Imidazole Derivative (3a) | - | Good Activity | - | [13] |
| Calamintha nepeta EO | 400 | 88.96 | 6 | [22] |
Note: The data presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are step-by-step protocols for key experiments cited in this guide.
Protocol 1: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative
This protocol is a generalized procedure based on the classic Hantzsch synthesis.[1][3]
-
Reagents and Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Reaction: Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature.
-
Neutralization: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution. Swirl to mix. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with water to remove any remaining salts. Spread the collected solid on a tared watch glass and allow it to air dry.
-
Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product using techniques such as melting point determination, NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.[23][24][25]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the antimicrobial susceptibility of bacteria.[26][27][28]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each thiazolamine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture on an agar plate. Adjust the turbidity of the suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density with a plate reader.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for assessing acute anti-inflammatory activity.[9][10][29]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups for different doses of the this compound derivatives. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema for each group is calculated using the following formula:
-
% Inhibition = [1 - (Vt / Vc)] x 100
-
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
Conclusion
This compound derivatives and their analogs represent a versatile and promising class of compounds with a broad range of pharmacological activities. Their straightforward synthesis, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive scaffolds for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this important chemical family.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 5-Thiazolamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Thiazolamine (also known as 5-amino-1,3-thiazole). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on the qualitative solubility profile, factors influencing its solubility, and detailed experimental protocols for its determination. For comparative purposes, quantitative data for a structurally related compound, 2-amino-5-methylthiazole, is provided to offer insights into the potential solubility behavior of aminothiazoles in various organic solvents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₄N₂S | [1] |
| Molecular Weight | 100.14 g/mol | [1] |
| CAS Number | 17721-00-5 | [1] |
| Predicted pKa (Strongest Basic) | 3.26 ± 0.10 | [2] |
Note: The pKa value is a predicted value and should be experimentally verified for accurate solubility predictions in pH-dependent systems.
Qualitative Solubility Profile of this compound
This compound is a heterocyclic organic compound containing a thiazole ring, which imparts a degree of polarity. The presence of an amine group suggests the ability to form hydrogen bonds, which generally enhances solubility in polar solvents. Thiazole derivatives are typically characterized by moderate solubility in such solvents. The solubility of aminothiazoles can be significantly influenced by the pH of the medium, with the amino group becoming protonated in acidic conditions, which can lead to increased aqueous solubility.[3]
Quantitative Solubility Data for a Structurally Related Compound: 2-Amino-5-methylthiazole
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Organic Solvents [4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | 1,4-Dioxane | Cyclohexane |
| 278.15 | 0.0458 | 0.0215 | 0.0158 | 0.0132 | 0.0278 | 0.0159 | 0.0312 | 0.0105 | 0.0042 | 0.0189 | 0.0011 |
| 283.15 | 0.0531 | 0.0249 | 0.0183 | 0.0153 | 0.0323 | 0.0185 | 0.0363 | 0.0122 | 0.0049 | 0.0219 | 0.0013 |
| 288.15 | 0.0616 | 0.0289 | 0.0212 | 0.0177 | 0.0374 | 0.0214 | 0.0421 | 0.0141 | 0.0057 | 0.0254 | 0.0015 |
| 293.15 | 0.0714 | 0.0335 | 0.0246 | 0.0205 | 0.0434 | 0.0248 | 0.0488 | 0.0163 | 0.0066 | 0.0294 | 0.0017 |
| 298.15 | 0.0828 | 0.0388 | 0.0285 | 0.0238 | 0.0503 | 0.0287 | 0.0566 | 0.0189 | 0.0076 | 0.0341 | 0.0020 |
| 303.15 | 0.0960 | 0.0450 | 0.0330 | 0.0276 | 0.0583 | 0.0333 | 0.0656 | 0.0219 | 0.0088 | 0.0395 | 0.0023 |
| 308.15 | 0.1113 | 0.0522 | 0.0383 | 0.0320 | 0.0676 | 0.0386 | 0.0761 | 0.0254 | 0.0102 | 0.0458 | 0.0027 |
| 313.15 | 0.1290 | 0.0605 | 0.0444 | 0.0371 | 0.0784 | 0.0447 | 0.0882 | 0.0294 | 0.0118 | 0.0531 | 0.0031 |
Disclaimer: The data presented in Table 1 is for 2-amino-5-methylthiazole, not this compound. It is included for illustrative purposes to demonstrate the potential solubility trends of aminothiazoles in organic solvents.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter (e.g., 0.22 µm or 0.45 µm). The filter material should be compatible with the organic solvent used.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated supernatant. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Visualizations
Caption: Workflow for the experimental determination of this compound solubility.
Caption: Key factors influencing the solubility of this compound.
References
5-Thiazolamine: A Heterocyclic Cornerstone for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold due to its wide range of biological activities. This technical guide focuses on a key derivative, 5-thiazolamine (also known as 5-aminothiazole), a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental protocols, quantitative data, and visualizations of relevant biological pathways and discovery workflows.
Physicochemical Properties of this compound
This compound is a stable, crystalline solid that serves as a versatile starting material in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂S | --INVALID-LINK-- |
| Molecular Weight | 100.14 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline solid | General knowledge |
| Melting Point | 82-85 °C | Commercially available data |
| Boiling Point | 239.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. | General knowledge |
| pKa | 4.01 ± 0.10 (Predicted) | --INVALID-LINK-- |
Synthesis of the this compound Building Block
The preparation of 5-aminothiazoles is classically achieved through the Cook-Heilbron synthesis.[1] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[1]
Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
A common precursor to 5-aminothiazole derivatives is 5-amino-2-mercaptothiazole, which can be synthesized from α-aminoacetonitrile and carbon disulfide.
Materials:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of α-aminoacetonitrile hydrochloride (1.0 eq) in water is neutralized with a solution of sodium hydroxide (1.0 eq) at 0-5 °C.
-
To this cold solution, carbon disulfide (1.1 eq) dissolved in ethanol is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate may form.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath, and the pH is adjusted to ~6 with dilute hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-2-mercaptothiazole.
This compound as a Versatile Synthetic Building Block
The amino group at the 5-position of the thiazole ring is a key functional handle that allows for a wide range of chemical transformations, making this compound a valuable precursor for the synthesis of diverse compound libraries.
Key Reactions of this compound
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives.
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano group).
-
Condensation Reactions: this compound can be condensed with aldehydes or ketones to form Schiff bases, which can be further modified.
-
Coupling Reactions: The thiazole ring can participate in various metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents.
Experimental Protocol: Synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide (A Representative Acylation Reaction)
This protocol describes the synthesis of a naphthyl-substituted aminothiazole derivative, followed by acylation.
Step 1: Synthesis of 4-(naphthalen-2-yl)thiazol-2-amine
-
A mixture of 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 3-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford 4-(naphthalen-2-yl)thiazol-2-amine.
Step 2: Synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
-
To a solution of 4-(naphthalen-2-yl)thiazol-2-amine (1.0 eq) in glacial acetic acid, acetic anhydride (1.5 eq) is added.
-
The mixture is heated at reflux for 1 hour.
-
The reaction mixture is then cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the final product.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11c | HepG-2 (Liver) | ~4 | [2] |
| 11c | MCF-7 (Breast) | ~3 | [2] |
| 6g | HepG-2 (Liver) | ~7 | [2] |
| 6g | MCF-7 (Breast) | ~4 | [2] |
| Compound 8 | OVCAR-4 (Ovarian) | 29.5 (LC₅₀) | [3] |
| Compound 8 | SR (Leukemia) | 0.676 (GI₅₀) | [3] |
Antimicrobial Activity
The thiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Representative this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 16 | Escherichia coli | 1.56 - 6.25 | [4] |
| Compound 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [4] |
| Compound 16 | Bacillus subtilis | 1.56 - 6.25 | [4] |
| Compound 16 | Staphylococcus aureus | 1.56 - 6.25 | [4] |
| Compound 11 | Aspergillus fumigatus | 6.25 - 12.5 | [4] |
| Compound 11 | Candida albicans | 6.25 - 12.5 | [4] |
| 5b | Pseudomonas aeruginosa | 62.5 | [5] |
| 5b | Candida albicans | N/A | [5] |
| 5b | Candida glabrata | N/A | [5] |
Signaling Pathways and Drug Discovery Workflow
PI3K/Akt/mTOR Signaling Pathway
A key mechanism through which many thiazole derivatives exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Drug Discovery Workflow
The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to lead optimization and preclinical evaluation.
Caption: A typical drug discovery workflow for this compound-based compounds.
Conclusion
This compound has firmly established itself as a heterocyclic building block of significant value in medicinal chemistry. Its versatile reactivity, coupled with the diverse biological activities of its derivatives, provides a fertile ground for the discovery of novel therapeutic agents. The information presented in this technical guide, from synthetic protocols to biological data and pathway analysis, is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of this promising scaffold. The continued investigation into the synthesis and biological evaluation of this compound derivatives holds great promise for the development of next-generation medicines to address unmet medical needs.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The PI3K/AKT/mTOR interactive pathway [pubmed.ncbi.nlm.nih.gov]
5-Thiazolamine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Among its derivatives, 5-Thiazolamine and its analogs have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in drug discovery, with a focus on its anticancer, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Core Applications in Medicinal Chemistry
This compound derivatives have been extensively investigated for a variety of therapeutic applications, owing to their ability to interact with a wide range of biological targets. The versatility of the 5-aminothiazole core allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to the development of potent and selective agents.[1][2]
The primary areas of investigation for this compound derivatives include:
-
Anticancer Agents: A significant body of research has focused on the development of 5-aminothiazole derivatives as anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][6]
-
Kinase Inhibitors: The 5-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Derivatives of 5-aminothiazole have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR signaling pathway.[5][7]
-
Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[1][8] Modifications to the 5-aminothiazole core have led to the development of compounds with significant potency against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative this compound derivatives from various studies. This data highlights the potential of this scaffold in different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | A549 (Lung) | 8.02 | [4] |
| HeLa (Cervical) | 6.51 | [4] | |
| MCF-7 (Breast) | 6.84 | [4] | |
| Compound 5f | A549 (Lung) | 2.07 | [4] |
| HeLa (Cervical) | 3.15 | [4] | |
| MCF-7 (Breast) | 4.21 | [4] | |
| Compound 5o | A549 (Lung) | 2.89 | [4] |
| HeLa (Cervical) | 3.98 | [4] | |
| MCF-7 (Breast) | 5.03 | [4] | |
| Compound 5ac | A549 (Lung) | 4.57 | [4] |
| HeLa (Cervical) | 5.41 | [4] | |
| MCF-7 (Breast) | 6.71 | [4] | |
| Compound 5ad | A549 (Lung) | 3.68 | [4] |
| HeLa (Cervical) | 5.07 | [4] | |
| MCF-7 (Breast) | 8.51 | [4] | |
| DDO-5413 | MDA-MB-231 (Breast) | < Dasatinib | [9] |
| MCF-7 (Breast) | < Dasatinib | [9] | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole(26b) | H1299 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 29 | Aurora A | 79 | [5] |
| Compound 30 | Aurora A | 140 | [5] |
| Compound 33 | CK2 | 400 | [5] |
| Compound 7 | CK2 | 3400 (Ki = 700) | [10] |
| AS-252424 | PI3Kγ | 30 - 33 | [11] |
| PI3Kα | 935 - 940 | [11] | |
| PI3Kβ | 20,000 | [11] | |
| PI3Kδ | 20,000 | [11] | |
| Compound 4v | ROCK II | 20 | [12] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound with 4-methylpiperidin-1-yl substituent | Pseudomonas aeruginosa | 4 | [8] |
| Arylazo derivative (Compound 6) | E. coli | 12.5 | [1] |
| S. aureus | 6.25 | [1] | |
| A. niger | 12.5 | [1] | |
| A. oryzae | 12.5 | [1] | |
| Arylazo derivative (Compound 7) | E. coli | 6.25 | [1] |
| S. aureus | 3.12 | [1] | |
| A. niger | 6.25 | [1] | |
| A. oryzae | 6.25 | [1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[7] Several 5-aminothiazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling events that promote cancer cell survival.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Antimicrobial Potential of 5-Thiazolamine Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. While research on the parent compound, 5-Thiazolamine, is limited, its derivatives have emerged as a promising class of potent antibacterial and antifungal agents. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and mechanism of action of this compound derivatives, tailored for researchers and professionals in drug development.
Synthesis of 2-Amino-Thiazole Derivatives
The foundational method for synthesizing the 2-aminothiazole core, a common feature in many active derivatives, is the Hantzsch thiazole synthesis. This reaction typically involves the cyclization of an α-haloketone with a thiourea derivative. Modifications of this method allow for the introduction of various substituents at the C4, C5, and N-positions of the thiazole ring, enabling the exploration of structure-activity relationships.
A general synthetic route to produce 2-amino-4,5-diarylthiazole derivatives begins with a Friedel-Crafts reaction to form a 1,2-diarylethanone. This intermediate is then brominated to yield the corresponding α-bromoketone. Subsequent reaction with thiourea in ethanol leads to the formation of the 2-aminothiazole heterocycle. The amino group can then be further functionalized, for example, through amide bond formation with various acyl chlorides, to generate a library of derivatives.[1]
Caption: Generalized Hantzsch synthesis of 2-amino-thiazole derivatives.
Antibacterial and Antifungal Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiazole ring.
Antibacterial Properties
Numerous studies have reported the antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 2-amino-5-alkylidene-thiazol-4-ones have shown modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The potency of these compounds is markedly influenced by the substituents on the thiazol-4-one core.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 3.9 | [1] |
| Thiazole-based Schiff bases | Escherichia coli | 14.40 ± 0.04 mm (zone of inhibition) | |
| Thiazole-based Schiff bases | Staphylococcus aureus | 15.00 ± 0.01 mm (zone of inhibition) | |
| Heteroaryl thiazole derivatives | Methicillin-resistant Staphylococcus aureus | 0.23–0.70 | [2] |
| Heteroaryl thiazole derivatives | P. aeruginosa | 0.23–0.70 | [2] |
| Heteroaryl thiazole derivatives | E. coli | 0.23–0.70 | [2] |
Antifungal Properties
Thiazole derivatives have also exhibited potent antifungal activity, particularly against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans. The mechanism of action for many of these compounds is believed to be similar to that of other azole antifungals, involving the inhibition of ergosterol biosynthesis.[3] For example, a series of novel thiazole-containing triazole antifungals demonstrated potent activity against various pathogenic fungi both in vitro and in vivo.[4]
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-1,3,5-triazine derivatives | Candida albicans | < Fluconazole | [5] |
| Thiazole-1,3,5-triazine derivatives | Candida glabrata | < Fluconazole | [5] |
| Aminothiazole derivative (41F5) | Histoplasma capsulatum | IC50 = 0.87 µM | |
| Aminothiazole derivative (41F5) | Cryptococcus neoformans | 1 µM | |
| Trisubstituted 2-aminothiazole derivatives | Candida albicans | 0.008–7.81 | [6] |
| Heteroaryl thiazole derivatives | Various fungi | 0.06–0.47 | [2] |
Mechanism of Action
The primary antifungal mechanism for azole compounds, including thiazole derivatives, is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates. This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[7]
Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for evaluating the in vitro efficacy of novel antimicrobial compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10][11]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the standardized microorganism suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).[12]
-
Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[2][12][13][14]
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.[12]
-
Inoculation of Agar Plate: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a confluent lawn of growth.[13]
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[2][12]
-
Incubation: The plate is incubated, typically at 35°C for 18-24 hours.[12]
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured. The susceptibility or resistance of the organism is determined by comparing the zone diameter to established interpretive criteria.[13]
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
The this compound scaffold is a fertile ground for the development of novel antibacterial and antifungal agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies, which have demonstrated that specific substitutions on the thiazole ring can lead to potent and broad-spectrum antimicrobial activity. The primary mechanism of antifungal action, the inhibition of ergosterol biosynthesis, is a well-validated target. For drug development professionals, this compound derivatives represent a promising starting point for lead optimization campaigns aimed at addressing the critical challenge of antimicrobial resistance. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to advance them toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
A Technical Guide to the Antioxidant and Anti-inflammatory Effects of 5-Thiazolamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] Among these, the 5-aminothiazole scaffold has emerged as a promising structure for the development of novel antioxidant and anti-inflammatory agents.[3][4] This technical guide provides an in-depth overview of the current understanding of the antioxidant and anti-inflammatory properties of 5-thiazolamine and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antioxidant Properties of Aminothiazole Derivatives
Aminothiazole derivatives have shown significant potential in mitigating oxidative stress by scavenging free radicals and reducing oxidative damage.[5][6] The antioxidant capacity of these compounds is often attributed to the presence of the amino group and the overall electron-donating nature of the thiazole ring system.[7]
Quantitative Antioxidant Activity
The antioxidant effects of various aminothiazole derivatives have been quantified using several standard in vitro assays. The following table summarizes the available data, providing a comparative look at the efficacy of different substituted compounds.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a-j) | DPPH Radical Scavenging | 17.2 - 48.6 | Ascorbic Acid / BHA | - | [4] |
| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e) | Superoxide Radical Scavenging | Comparable to standard | - | - | [4] |
| Dendrodoine Analogue (DA) | ABTS Radical Scavenging | 3.07 µM (equivalent to 0.17 µM Trolox) | Trolox | - | [5] |
| Dendrodoine Analogue (DA) | Ferric Reducing Ability | 3.07 µM (equivalent to 110 µM Trolox) | Trolox | - | [5] |
| Dendrodoine Analogue (DA) | Hydroxyl Radical Scavenging | 3.07 µM (84% protection) | - | - | [5] |
| Dendrodoine Analogue (DA) | Nitric Oxide (NO) Radical Scavenging | 3.07 µM (20% scavenging) | - | - | [5] |
| Thiazole-carboxamide derivatives (LMH6) | DPPH Radical Scavenging | 0.185 µM | Trolox | 3.10 µM | [7] |
| Thiazole-carboxamide derivatives (LMH7) | DPPH Radical Scavenging | 0.221 µM | Trolox | 3.10 µM | [7] |
| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (compounds 5 and 7) | DPPH Radical Scavenging | 62% and 61% scavenging at 500 µM | Vitamin C | 90% scavenging at 500 µM | [8] |
| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (compounds 8, 10, 13, 14) | ABTS Radical Scavenging | 95-99% inhibition at 100 µM | Trolox | 99% inhibition at 100 µM | [8] |
Key Experimental Protocols for Antioxidant Assays
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[7]
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.[11]
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and make up the final volume with methanol.[12]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[12][13]
-
Measure the absorbance at 517 nm using a spectrophotometer.[13][14]
-
Ascorbic acid or Trolox is typically used as a positive control.[7]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[9]
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13]
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add the test compound to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 30 minutes).[13]
-
A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.
-
The antioxidant capacity is expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin within cells.[15][16]
Protocol:
-
Seed human hepatocarcinoma HepG2 cells in a 96-well microplate and allow them to attach overnight.
-
Wash the cells with a suitable buffer.
-
Treat the cells with the test compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
After incubation, wash the cells to remove the compound and excess DCFH-DA.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Quercetin is often used as a standard.
-
The CAA value is calculated based on the area under the fluorescence curve, with lower values indicating higher antioxidant activity.[15]
Proposed Mechanism of Antioxidant Action
The antioxidant activity of aminothiazole derivatives is believed to involve the donation of a hydrogen atom or an electron from the amino group or the thiazole ring to free radicals, thereby stabilizing them. Mechanistic studies have suggested that upon scavenging a peroxyl radical, an initial nitrogen-centered radical is formed, which then transforms into a more stable sulfur-centered radical.[5]
Anti-inflammatory Properties of Aminothiazole Derivatives
Thiazole-containing compounds have been extensively investigated for their anti-inflammatory effects, with some derivatives showing potent activity in various in vitro and in vivo models.[17][18] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected aminothiazole derivatives.
| Compound | Model/Assay | Activity | Reference Compound | Activity | Source |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | Carrageenan-induced mouse paw edema | Moderate to good anti-inflammatory activity | Indomethacin | - | [19] |
| Thiazole lead compound 6l | Carrageenan-induced rat paw edema | 60.82% decrease in edema | - | - | [20] |
| Thiazole lead compound 6l | COX-1 Inhibition | IC50 = 5.55 µM | - | - | [20] |
| Thiazole lead compound 6l | COX-2 Inhibition | IC50 = 0.09 µM | - | - | [20] |
| Thiazole lead compound 6l | 5-LOX Inhibition | IC50 = 0.38 µM | - | - | [20] |
| N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) | LPS-treated BV-2 microglial cells | Attenuated TNF-α, IL-1β, IL-6 expression | - | - | [21] |
| Compound 5a | LPS-induced inflammation in mice | Reduced plasma cytokine levels | - | - | [22] |
| Compound 5a | LPS-induced inflammation in mice | Inhibited GFAP and IBA1 immunoreactivity in the brain | - | - | [22] |
| Thiazolyl-carbonyl-thiosemicarbazides (Th-1-8) | Turpentine oil-induced inflammation | Lowered bone marrow acute phase response and oxidative stress | - | - | [23] |
Key Experimental Protocols for Anti-inflammatory Assays
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[24][25]
Protocol:
-
Use adult rats or mice, fasted overnight before the experiment.
-
Administer the test compound orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.[26]
-
The percentage of inhibition of edema is calculated for each time point.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model systemic inflammation and neuroinflammation.[27][28]
Protocol:
-
Administer the test compound to mice or rats via a suitable route (e.g., oral gavage).
-
After a pre-treatment period, administer LPS intraperitoneally (i.p.).[29]
-
At a specific time point after LPS injection, collect blood samples to measure plasma cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Harvest tissues of interest (e.g., brain, liver) for analysis of inflammatory markers (e.g., iNOS, COX-2) by Western blotting, qPCR, or immunohistochemistry.[22][27]
-
A control group receives the vehicle instead of the test compound.
These enzymatic assays determine the ability of a compound to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.[20]
Protocol (General):
-
Use commercially available COX-1/COX-2 or 5-LOX inhibitor screening kits.
-
Incubate the respective enzyme with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound at various concentrations.
-
Measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using a suitable method, often colorimetric or fluorometric, as per the kit instructions.
-
Celecoxib (for COX-2), indomethacin (for COX), and zileuton (for 5-LOX) can be used as reference inhibitors.
-
Calculate the percentage of inhibition and determine the IC50 values.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of aminothiazole derivatives are mediated through the modulation of several key signaling pathways.
-
NF-κB Pathway: Aminothiazole derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[21]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. Some thiazole derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPKs such as p38 and JNK.[29]
-
NLRP3 Inflammasome: N-cyclooctyl-5-methylthiazol-2-amine hydrobromide has been found to attenuate the activation of the NLRP3 inflammasome in microglial cells, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[21]
Interplay Between Antioxidant and Anti-inflammatory Effects
Oxidative stress and inflammation are intricately linked processes, with one often exacerbating the other. Reactive oxygen species (ROS) can act as signaling molecules to activate pro-inflammatory pathways like NF-κB. Conversely, inflammatory cells produce large amounts of ROS, contributing to oxidative stress. The dual antioxidant and anti-inflammatory properties of 5-aminothiazole derivatives make them particularly attractive as therapeutic agents, as they can simultaneously target both components of this pathological cycle.
Conclusion and Future Directions
The available evidence strongly suggests that the 5-aminothiazole scaffold is a valuable template for the design of potent antioxidant and anti-inflammatory agents. While much of the existing research has focused on various derivatives, the core structure undoubtedly plays a crucial role in the observed activities. Future research should aim to:
-
Synthesize and systematically evaluate a library of 5-aminothiazole derivatives to establish clear structure-activity relationships.
-
Conduct more in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved.
-
Perform comprehensive in vivo studies in relevant disease models to assess the therapeutic potential, pharmacokinetics, and safety profiles of the most promising lead compounds.
By leveraging the dual properties of these compounds, it may be possible to develop novel therapeutics for a range of diseases where oxidative stress and inflammation are key pathological features.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. CN111646987A - 5-aminothiazole non-steroidal anti-inflammatory compound and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next generation antioxidant assay takes testing inside cells [foodnavigator-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
5-Thiazolamine structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Thiazolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their role as kinase inhibitors. The information presented herein is synthesized from key studies to support researchers in the rational design of novel and potent therapeutic agents.
Core Structure-Activity Relationships
The biological activity of this compound derivatives can be systematically modulated by substitutions at the 2-, 4-, and 5-positions of the thiazole ring. The following sections dissect the impact of these modifications.
Substitutions at the 2-Position: The Amino Group
The 2-amino group is a critical anchor for activity, often forming key hydrogen bond interactions with the hinge region of kinase domains. SAR studies consistently demonstrate that modifications at this position significantly impact potency.
Table 1: SAR of 2-Amino Group Modifications
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | R3 (at 5-position) | Itk IC50 (nM)[1] |
| 1a | -NH2 | -CH3 | -H | >10000 |
| 1b | -NH(CH3) | -CH3 | -H | 5000 |
| 1c | -N(CH3)2 | -CH3 | -H | 8000 |
| 1d | -NH(Ac) | -CH3 | -H | >10000 |
Data synthesized from studies on Interleukin-2 inducible T-cell kinase (Itk) inhibitors.[1]
As shown in Table 1, a primary amine at the 2-position is often optimal. Mono-alkylation is tolerated, but di-alkylation or acylation leads to a significant loss of activity, likely due to steric hindrance and the loss of a crucial hydrogen bond donor.[1]
Substitutions at the 5-Position: The Aryl Moiety
The 5-position is a key vector for introducing substituents that can occupy larger, more variable pockets within the target protein. This position is critical for modulating potency and selectivity. In the context of Itk inhibitors, an aryl group connected via a thiomethyl linker has proven effective.[1]
Table 2: SAR of 5-Position Aryl Substitutions
| Compound ID | R (Aryl group at 5-position via -S-CH2-) | Itk IC50 (nM)[1] |
| 2a | Phenyl | 150 |
| 2b | 4-Fluorophenyl | 80 |
| 2c | 4-Chlorophenyl | 75 |
| 2d | 4-Methoxyphenyl | 120 |
| 2e | 2,4-Dichlorophenyl | 30 |
| 2f | Naphthyl | 45 |
All compounds share a 2-amino and 4-methyl core.
The data in Table 2 highlights that electron-withdrawing groups (e.g., halogens) on the phenyl ring at the 5-position generally enhance potency. Furthermore, extending the aromatic system, as with a naphthyl group, can also lead to improved activity, suggesting the exploration of a larger hydrophobic pocket.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Amino-5-[(thiomethyl)aryl]thiazoles
A common synthetic route involves the reaction of a 2-aminothiazole with an appropriate electrophile. For the synthesis of the Itk inhibitors described, the following protocol is typical:
-
Step 1: Bromination. To a solution of 2-amino-4-methylthiazole (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Step 2: Thiol Addition. To the resulting 2-amino-5-bromo-4-methylthiazole, add the desired arylmethylthiol (1.2 eq) and a base such as potassium carbonate (2.0 eq) in a solvent like DMF.
-
Step 3: Work-up and Purification. Heat the mixture to 60 °C for 4 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final compound.
In Vitro Kinase Inhibition Assay (Itk)
The potency of the synthesized compounds against a target kinase is typically determined using an in vitro biochemical assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase. This is often quantified using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.
-
Protocol Outline:
-
Recombinant Itk enzyme is incubated with the substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP in a suitable assay buffer.
-
Test compounds are added at varying concentrations to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizing Workflows and Relationships
Graphical representations are invaluable for understanding complex processes and relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate key aspects of this compound SAR studies.
Caption: General Workflow for this compound SAR Studies.
Caption: Key SAR Findings for Itk Inhibitors.
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets. The structure-activity relationships outlined in this guide underscore a clear logic for derivatization. The 2-amino position serves as a crucial anchor, while the 5-position provides the primary handle for tuning potency and selectivity through interactions with less conserved regions of the target. Future work in this area will likely involve the exploration of novel bioisosteric replacements for the aryl moiety at the 5-position and the application of computational methods to further refine the design of next-generation this compound-based therapeutics.
References
Methodological & Application
Synthesis of 5-Thiazolamine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 5-thiazolamine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These derivatives serve as crucial scaffolds for the development of various therapeutic agents. This note covers three primary synthetic methodologies: the Cook-Heilbron synthesis, a one-pot multicomponent synthesis, and a two-step halogenation/nucleophilic substitution protocol.
Introduction
This compound derivatives are a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The amino group at the 5-position provides a key functional handle for further molecular elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.
One notable application of this compound derivatives is in the development of kinase inhibitors. For instance, they form the core of certain Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, which are being investigated as potential treatments for cancer and inflammatory diseases.[1] The synthesis of these complex molecules often relies on robust and efficient methods to construct the central 5-aminothiazole scaffold.
This application note details three effective methods for synthesizing this compound derivatives, providing researchers with a selection of protocols adaptable to various substitution patterns and research needs.
Synthetic Methodologies
Three primary methods for the synthesis of this compound derivatives are presented below, each with its own advantages in terms of substrate scope, reaction conditions, and scalability.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a classical and versatile method for the preparation of 5-aminothiazoles. It involves the reaction of α-aminonitriles or their corresponding esters with a source of a dithiocarboxylate equivalent, such as dithioacids or carbon disulfide.[1][2] This reaction proceeds under mild conditions and offers a direct route to 2,4-disubstituted 5-aminothiazoles.[2]
Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole
This protocol is adapted from the premier publication by Cook, Heilbron, and Levy.[1]
Materials and Reagents:
-
Dithiophenylacetic acid
-
Aminoacetonitrile
-
Solvent (e.g., ethanol, aqueous conditions)
-
Base (if necessary, for neutralization)
Procedure:
-
Dissolve dithiophenylacetic acid in a suitable solvent.
-
Add aminoacetonitrile to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve neutralization with a mild base and extraction with an organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield 5-amino-2-benzylthiazole.
Quantitative Data:
While the original publications established the proof of concept, recent applications in the synthesis of complex molecules have demonstrated the utility of this method. For instance, a Cook-Heilbron approach was employed in the synthesis of pyridyl and thiazolyl bisamide CSF-1R inhibitors.[1]
| Entry | α-Aminonitrile | Dithio-reagent | Product | Yield (%) |
| 1 | Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Not specified in abstract |
| 2 | Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Not specified in abstract |
| 3 | Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | Not specified in abstract |
Table 1: Examples of 5-Aminothiazoles Synthesized via the Cook-Heilbron Method. Note: Specific yield data from the original broader studies were not detailed in the provided search results.
Synthesis Workflow:
Caption: General workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.
One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules in a single step, minimizing waste and purification efforts. A novel one-pot synthesis of fully substituted 5-amino-4-carboxamidothiazoles has been developed based on the principles of the Gewald reaction. This method involves the condensation of an aldehyde, 2-amino-2-cyanoacetamide, and elemental sulfur in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of 5-Amino-4-carboxamidothiazoles
Materials and Reagents:
-
Aldehyde (aryl, heteroaryl, or aliphatic)
-
2-Amino-2-cyanoacetamide
-
Elemental Sulfur
-
Base (e.g., triethylamine, piperidine)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the aldehyde and 2-amino-2-cyanoacetamide in the chosen solvent, add elemental sulfur.
-
Add the base to the mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
This method has been shown to be effective for a variety of aldehydes, providing rapid access to functionalized thiazoles.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Amino-2-phenyl-thiazole-4-carboxamide | High (Specific % not in abstract) |
| 2 | 4-Chlorobenzaldehyde | 5-Amino-2-(4-chlorophenyl)-thiazole-4-carboxamide | High (Specific % not in abstract) |
| 3 | 2-Thiophenecarboxaldehyde | 5-Amino-2-(thiophen-2-yl)-thiazole-4-carboxamide | High (Specific % not in abstract) |
| 4 | Isovaleraldehyde | 5-Amino-2-isobutyl-thiazole-4-carboxamide | Moderate (Specific % not in abstract) |
Table 2: Examples of 5-Amino-4-carboxamidothiazoles Synthesized via a One-Pot Multicomponent Reaction. Note: The search results indicate high yields but do not provide specific quantitative data in the abstracts.
Logical Relationship of the Multicomponent Reaction:
Caption: Key components of the one-pot synthesis of 5-amino-4-carboxamidothiazoles.
Halogenation and Nucleophilic Substitution of 2-Aminothiazoles
This two-step protocol offers a versatile route to 5-substituted-2-aminothiazoles starting from readily available 2-aminothiazole precursors. The first step involves the halogenation of the 2-aminothiazole at the 5-position, followed by a nucleophilic substitution reaction to introduce a variety of functionalities.
Experimental Protocol:
This protocol summarizes three different methods for the synthesis of 5,5'-bis(2-aminothiazole)sulfide and 5-amino-containing 2-aminothiazole derivatives.
Method I (Iodine-mediated):
-
Dissolve the 2-aminothiazole derivative and thiourea in a 1:1 mixture of water and ethanol.
-
Heat the mixture to 60°C with stirring.
-
Add iodine in small portions to the warm solution and stir for 3 hours.
-
Neutralize the solution with 10% (w/w) sodium hydroxide to precipitate the product.
-
Collect the crude product by filtration and recrystallize from DMF/H₂O (1:1).
Method II (Bromine-mediated):
-
Dissolve the 2-aminothiazole derivative in DMF and add bromine.
-
Stir the mixture for 3 hours at room temperature.
-
Add sodium hydrogen carbonate followed by the nucleophile (e.g., Na₂S or an amine).
-
Heat the mixture at 70°C for 3 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
Method III (Copper-mediated):
-
Dissolve the 2-aminothiazole derivative and CuBr₂ in acetonitrile.
-
Stir the mixture at 60°C for 3 hours.
-
Add the nucleophile (e.g., Na₂S or an amine) and continue stirring for another 3 hours.
-
Evaporate the solvent, and wash the residue with water.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
Table 3: Synthesis of 5,5´-bis(2-aminothiazole)sulfide Derivatives.
| Entry | R | Product | Yield% (Method I) | Yield% (Method II) | Yield% (Method III) |
| 1 | Methyl | BS1 | 61 | 53 | 75 |
| 2 | Phenyl | BS2 | 65 | 58 | 80 |
| 3 | m-NO₂-phenyl | BS3 | 55 | 50 | 72 |
| 4 | p-NO₂-phenyl | BS4 | 52 | 48 | 70 |
| 5 | p-MeO-phenyl | BS5 | 68 | 60 | 83 |
| 6 | 2-naphthyl | BS6 | 63 | 55 | 78 |
Table 4: Synthesis of 5-amino-containing 2-aminothiazole Derivatives.
| Entry | R | Amine | Product | Yield% (Method I) | Yield% (Method II) | Yield% (Method III) |
| 1 | Phenyl | Piperidine | AT1 | - | 45 | 85 |
| 2 | Phenyl | Morpholine | AT2 | - | 42 | 82 |
| 3 | Phenyl | Hydrazine | AT3 | - | 38 | 75 |
| 4 | Phenyl | Piperazine | AT4 | - | 50 | 88 |
Experimental Workflow:
Caption: Two-step synthesis of 5-substituted-2-aminothiazoles.
Signaling Pathway Inhibition
As mentioned, this compound derivatives are being investigated as inhibitors of CSF-1R, a receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the CSF-1R signaling pathway by a this compound derivative.
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for accessing a wide range of this compound derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These compounds are valuable building blocks for the development of new therapeutic agents, particularly in the area of kinase inhibition. The provided data and workflows are intended to facilitate the research and development efforts of scientists in academia and the pharmaceutical industry.
References
Application Notes and Protocols for Hantzsch Thiazole Synthesis of 5-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Hantzsch thiazole synthesis, with a specific focus on the preparation of 5-aminothiazole derivatives. This class of compounds holds significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[2][3] For the synthesis of 5-aminothiazole derivatives, a key modification involves the use of α-halocarbonyl compounds and thioureas or thioamides, which upon cyclization, yield the desired aminothiazole core.[4][5]
5-Aminothiazole derivatives are recognized as "privileged structures" in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][6][7][8] Their therapeutic potential often stems from their ability to act as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]
This document provides detailed protocols for the synthesis of 5-acylaminothiazoles, quantitative data from representative reactions, and visualizations of the reaction mechanism and a typical drug discovery workflow.
Data Presentation
The following tables summarize quantitative data from various Hantzsch syntheses of 5-aminothiazole derivatives, showcasing the impact of different reactants and conditions on reaction yields.
Table 1: Synthesis of 2,4-Disubstituted-5-acylamino-1,3-thiazoles via Reaction of α-Chloroglycinates with Thioureas [5]
| Entry | R¹ (from α-chloroglycinate) | R² (from thiourea) | Product | Yield (%) |
| 1 | Phenyl | H | N-(4-hydroxy-2-amino-1,3-thiazol-5-yl)benzamide | 65 |
| 2 | Phenyl | 4-NO₂-C₆H₄ | N-(2-(4-nitrophenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)benzamide | 96 |
| 3 | Phenyl | 4-CH₃O-C₆H₄ | N-(2-(4-methoxyphenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)benzamide | 97 |
| 4 | Phenyl | 4-CH₃CO-C₆H₄ | N-(2-(4-acetylphenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)benzamide | 77 |
| 5 | Phenyl | CH₃CO | N-(2-acetylamino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)benzamide | 62 |
| 6 | Piperonyl | 4-NO₂-C₆H₄ | 2-(benzo[d][2][4]dioxol-5-yl)-N-(2-(4-nitrophenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide | 75 |
| 7 | Piperonyl | 4-CH₃CO-C₆H₄ | N-(2-(4-acetylphenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-(benzo[d][2][4]dioxol-5-yl)acetamide | 76 |
| 8 | Ethyl | 4-NO₂-C₆H₄ | N-(2-(4-nitrophenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)propanamide | 81 |
| 9 | Ethyl | 4-CH₃CO-C₆H₄ | N-(2-(4-acetylphenylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)propanamide | 80 |
Table 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [9]
| Entry | R (ethanone substituent) | R' (thiourea substituent) | Time (min) | Yield (%) |
| 1 | H | H | 30 | 95 |
| 2 | H | 4-CH₃ | 30 | 94 |
| 3 | H | 4-OCH₃ | 30 | 92 |
| 4 | H | 4-Cl | 30 | 93 |
| 5 | 4-CH₃ | H | 30 | 91 |
| 6 | 4-CH₃ | 4-CH₃ | 30 | 90 |
| 7 | 4-CH₃ | 4-OCH₃ | 30 | 89 |
| 8 | 4-CH₃ | 4-Cl | 30 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Catalyst-Free Synthesis of 5-Acylamino-2-amino-1,3-thiazoles[5]
This protocol describes a catalyst-free Hantzsch reaction between an α-chloroglycinate and a thiourea in a straightforward and environmentally benign process.
Materials:
-
α-Chloroglycinate derivative (e.g., ethyl 2-benzamido-2-chloroacetate) (1.0 mmol)
-
Substituted thiourea (1.0 mmol)
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the α-chloroglycinate (1.0 mmol) in dry THF (2 mL) under a nitrogen atmosphere, add the thiourea (1.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate may be observed.
-
After 2 hours, remove the solvent under reduced pressure.
-
Resuspend the residue in diethyl ether (Et₂O) and stir the suspension for 1 hour.
-
Collect the solid product by filtration. The resulting thiazole is often pure enough for subsequent use without further purification.
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[9]
This protocol utilizes microwave irradiation to accelerate the Hantzsch synthesis, leading to high yields in significantly reduced reaction times.
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1.0 mmol)
-
Substituted N-phenylthiourea (1.0 mmol)
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1.0 mmol) and the substituted thiourea (1.0 mmol).
-
Add methanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 30 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by filtration and may require further purification, such as recrystallization or column chromatography, if necessary.
Visualizations
Hantzsch Thiazole Synthesis Mechanism for 5-Aminothiazoles
Caption: Mechanism of the Hantzsch thiazole synthesis for 5-aminothiazoles.
Experimental Workflow for Synthesis and Evaluation of 5-Aminothiazoles
Caption: A typical experimental workflow in drug discovery.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by 5-Aminothiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Thiazolamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-thiazolamine analogs using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. Thiazolamine derivatives are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents.
Introduction to Microwave-Assisted Thiazole Synthesis
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these heterocyclic systems. The two primary methods for synthesizing aminothiazoles that are amenable to microwave irradiation are the Hantzsch thiazole synthesis and the Gewald reaction. While the Hantzsch synthesis typically yields 2-aminothiazoles, the Gewald reaction can provide access to 2-aminothiophenes, which are structurally related. This document will focus on providing protocols for aminothiazole synthesis, which represents a significant class of thiazolamine analogs.
Advantages of Microwave Synthesis
Microwave-assisted synthesis provides several key benefits for the preparation of this compound analogs:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.
-
Higher Yields: The efficient and uniform heating provided by microwaves can lead to increased product yields and fewer side products.
-
Improved Purity: The reduction in reaction time and temperature can minimize the degradation of reactants and products, leading to cleaner reaction mixtures and simpler purification.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its higher energy efficiency compared to conventional heating methods.
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes a comparison of microwave-assisted versus conventional heating methods for the synthesis of various aminothiazole derivatives, demonstrating the significant improvements offered by microwave technology.
| Product | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) | Reference |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 30 | 95 | 8 | Lower | [1] |
| 2-Amino-5-aryl thiazole derivatives | 10-15 | High | 8 | Lower | [2] |
| 2-Aminothiazole derivatives | 5-15 | High | 8-10 | Lower | [3] |
| 2-Substituted-thiazol-4(5H)-ones | 10-15 | 82-92 | 1.5-2 | 79-90 | [4] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of aminothiazole derivatives.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol describes the general procedure for the synthesis of 2-aminothiazole derivatives from an α-haloketone and a thiourea derivative.
Materials:
-
Substituted α-haloketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-haloketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 90°C for 30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Analogs
This protocol outlines a one-pot, three-component synthesis of 2-aminothiophene derivatives, which are structurally analogous to 5-aminothiazoles.
Materials:
-
Arylacetaldehyde or ketone (1 mmol)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine or morpholine) (1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the aldehyde/ketone (1 mmol), activated nitrile (1.1 mmol), elemental sulfur (1.1 mmol), base (1 mmol), and DMF (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 50-70°C for 20-30 minutes.
-
Upon completion, cool the reaction vial.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow: Microwave-Assisted Hantzsch Synthesis
Caption: Workflow for Hantzsch synthesis.
Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Thiazole Analogs
Many this compound analogs function as kinase inhibitors. A prominent pathway implicated in cancer is the PI3K/AKT/mTOR signaling cascade. Thiazole-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5]
Caption: PI3K/AKT/mTOR pathway inhibition.
Applications in Drug Discovery
This compound analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities. The aminothiazole scaffold is a key component in a number of approved drugs and clinical candidates.
-
Oncology: Many aminothiazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5] For example, Dasatinib, an anticancer drug, contains a 2-aminothiazole moiety.
-
Anti-inflammatory: Thiazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[6]
-
Antimicrobial and Antiviral: The thiazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[7]
The synthetic protocols provided herein offer an efficient route to access a wide variety of this compound analogs for further investigation and development in these and other therapeutic areas.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 5-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, aminothiazoles are particularly valuable as versatile starting materials for the synthesis of novel therapeutic agents. While the 2-aminothiazole isomer has been extensively studied, 5-thiazolamine (5-amino-1,3-thiazole) represents a promising, albeit less explored, building block for the development of new antimicrobial drugs. The unique electronic and structural properties of the 5-aminothiazole core offer opportunities for creating a diverse range of derivatives with potential efficacy against various pathogenic microorganisms.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into potential antimicrobial agents, specifically Schiff bases and azo compounds. The methodologies for antimicrobial screening are also detailed to facilitate the evaluation of the synthesized compounds. While direct and extensive literature on the antimicrobial applications of this compound is limited, the provided protocols are based on well-established reactions for analogous aminothiazoles and are expected to be readily adaptable.
Synthesis of the this compound Scaffold
The foundational step in utilizing this compound is its synthesis. The Cook-Heilbron thiazole synthesis is a classic and effective method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide.[1]
Protocol 1: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol describes the synthesis of a 5-aminothiazole derivative, which can be a precursor to this compound or used directly in further derivatization.
Principle: The reaction involves the nucleophilic attack of the amino group of an α-aminonitrile on carbon disulfide, followed by intramolecular cyclization to form the 5-aminothiazole ring.[1]
Reagents and Equipment:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a minimal amount of water.
-
Add pyridine (2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Gently heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Caption: Cook-Heilbron synthesis of 5-aminothiazoles.
Synthesis of Potential Antimicrobial Agents from this compound
The primary amino group at the 5-position of the thiazole ring is a key functional handle for synthesizing a variety of derivatives. The following protocols for the synthesis of Schiff bases and azo compounds are adapted from established methods for 2-aminothiazole and are expected to be applicable to this compound.
Protocol 2: Synthesis of this compound Schiff Bases
Principle: Schiff bases are formed through the condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine (Schiff base).
Reagents and Equipment:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
References
Application Notes and Protocols: Utilizing 5-Thiazolamine for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel kinase inhibitors using a 5-thiazolamine scaffold. The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[1] This document outlines the synthesis of a representative kinase inhibitor, details essential biological evaluation assays, and presents quantitative data for a range of this compound derivatives against different kinase targets.
Introduction to this compound in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The this compound core serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors due to its unique structural and electronic properties, which facilitate key interactions within the kinase ATP-binding pocket.[1] Numerous kinase inhibitors based on the broader 2-aminothiazole scaffold have been successfully developed, targeting a wide array of kinases including B-RAF, Aurora kinases, CK2, GSK3β, Src family kinases, and more.[2][3][4]
Quantitative Data: Thiazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from or containing a thiazole core, demonstrating the broad applicability of this scaffold.
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell Line(s) | Reference(s) |
| Dasatinib (BMS-354825) | pan-Src, Bcr-Abl | <1 (Src), 1 (Bcr-Abl) | K562 | [3] |
| Compound 18 (CYC116) | Aurora A, Aurora B | 8.0 (Ki, Aurora A), 9.2 (Ki, Aurora B) | NCI-H460 | [4] |
| Compound 1g | CK2, GSK3β | 1900 (CK2), 670 (GSK3β) | - | [2] |
| Compound 2j | ABL1 | 5370 | K562, HL-60, Jurkat, MT-2 | [5] |
| Compound 36 | B-RAF(V600E) | - | MCF-7, WM266.4 | |
| Compound 33 | CK2 | 400 | - | |
| Compound 4v | ROCK II | 20 | - | [6] |
| ZNL-05-044 | CDK11 | - | - | [7] |
Signaling Pathways and Inhibition
The following diagrams illustrate key signaling pathways often targeted by thiazole-based kinase inhibitors.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Caption: Inhibition of Src family kinase signaling.
Experimental Protocols
Synthesis of a 2-Aminothiazole-based Kinase Inhibitor (Dasatinib Analog)
This protocol is adapted from the synthesis of Dasatinib and uses a 2-aminothiazole core, which can be derived from or is structurally related to this compound derivatives.[1][3][8]
Caption: Synthetic workflow for a Dasatinib analog.
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
-
Concentrated ammonium hydroxide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide (NaO-tBu)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
-
1-(2-hydroxyethyl)piperazine
-
n-Butanol
Procedure:
-
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add N-bromosuccinimide (1.1 eq) at 0°C.[1][8]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[1]
-
Add thiourea (1.0 eq) and heat the mixture to 80°C for 2 hours.[1][8]
-
Cool the reaction to room temperature and add concentrated ammonium hydroxide dropwise.[1]
-
Concentrate the mixture under reduced pressure and cool to 0-5°C to precipitate the product.[1]
-
Filter the solid, wash with cold water, and dry to obtain the desired 2-aminothiazole derivative.[1]
-
-
Coupling with 4,6-dichloro-2-methylpyrimidine:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in THF.[8]
-
Slowly add a solution of sodium tert-butoxide (3.5 eq) in THF, maintaining the temperature between 10-20°C.[8]
-
Stir the mixture at room temperature for 1.5 hours.[8]
-
Cool to 0-5°C and add 2N HCl to precipitate the product.[8]
-
Filter, wash with water, and dry the solid to yield the coupled intermediate.[8]
-
-
Final Synthesis of Dasatinib Analog:
-
A mixture of the coupled intermediate (1.0 eq) and 1-(2-hydroxyethyl)piperazine (excess) in n-butanol is heated to reflux.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to precipitate the final product.
-
Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a target kinase and the inhibitory potential of the synthesized compounds.[2][9][10]
Caption: ADP-Glo™ kinase assay workflow.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.
-
In a white multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.[2]
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
-
First Step of Detection:
-
Second Step of Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the synthesized compounds.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized kinase inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against inhibitor concentration.
-
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. vixra.org [vixra.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes: 5-Thiazolamine as a Versatile Precursor for the Synthesis of Fused Thiazole Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-thiazolamine and its derivatives as key building blocks for the construction of fused thiazole systems. Fused thiazoles, particularly thiazolo[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] This document outlines detailed experimental protocols for the synthesis of these valuable heterocyclic scaffolds, presents key reaction data in a structured format, and visualizes the synthetic pathways for enhanced understanding.
Introduction to Fused Thiazole Systems
The thiazole ring is a prominent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities.[3] When fused with other heterocyclic rings, such as pyrimidine, the resulting bicyclic systems often exhibit enhanced or novel therapeutic properties.[4][5] this compound, with its reactive amino group, serves as an excellent starting point for the annulation of a pyrimidine ring, leading to the formation of the thiazolo[4,5-d]pyrimidine core. This process often involves cyclocondensation reactions with various electrophilic reagents.
Key Synthetic Strategies
Several synthetic strategies have been developed to construct fused thiazole systems from this compound precursors. Two prominent methods are highlighted below:
-
Cyclocondensation with a Dicarbonyl Equivalent: This approach involves the reaction of a 5-aminothiazole derivative, often bearing a carboxamide or cyano group at the 4-position, with a reagent that can provide the remaining atoms for the pyrimidine ring.
-
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize complex fused thiazole systems by combining three or more reactants in a single step.[6]
Data Presentation: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The following table summarizes quantitative data for key steps in the synthesis of various thiazolo[4,5-d]pyrimidine derivatives, starting from precursors derived from 5-aminothiazoles.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Amino-2-thioxo-2,3-dihydro-3-phenyl-1,3-thiazole-5-carboxamide | Trifluoroacetic anhydride, Reflux, 5h | 3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][7]thiazolo[4,5-d]pyrimidin-7(6H)-one | ~80% | [8] |
| 3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][7]thiazolo[4,5-d]pyrimidin-7(6H)-one | POCl₃, Reflux, 4h | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 72% | [8] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Methylamine, Butan-1-ol, Reflux, 3h | 7-(Methylamino)-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 65% | [8] |
| 4,6-Dichloro-5-aminopyrimidine | Phenyl isothiocyanate, DMF, rt, 16h | 2-(Phenylamino)-7-chlorothiazolo[5,4-d]pyrimidine | 95% | [5] |
| 2-Amino-4-methylthiazole | Ethyl acetoacetate, Reflux | Ethyl 2,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | |
| Thioamides and γ-bromoenones | Hexafluoroisopropanol (HFIP), Base | Fused vinyl thiazole derivatives | - | |
| Epoxy-ketone and Thiourea derivative | Acetic acid, 100 °C, 8h | Fused-thiazole derivatives | 69-99% |
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-Substituted Thiazolo[4,5-d]pyrimidines
This protocol details a three-step synthesis of a 7-amino-substituted thiazolo[4,5-d]pyrimidine, starting from a 5-aminothiazole-4-carboxamide precursor.
Step 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][7]thiazolo[4,5-d]pyrimidin-7(6H)-one
-
Precursor Synthesis: The starting material, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide, is prepared from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate.[8]
-
Cyclization: A mixture of the 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is refluxed for 5 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the thiazolo[4,5-d]pyrimidin-7(6H)-one derivative.
Step 2: Synthesis of 7-Chloro-3-substituted-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione
-
Chlorination: A suspension of the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][7]thiazolo[4,5-d]pyrimidin-7(6H)-one (5 mmol) in phosphorus oxychloride (POCl₃, 15 mL) is refluxed for 4 hours.
-
Work-up: The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the 7-chloro derivative.[8]
Step 3: Synthesis of 7-Amino-3-substituted-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione
-
Amination: To a solution of the 7-chloro-3-substituted-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (2 mmol) in butan-1-ol (20 mL), the desired amine (e.g., methylamine, 4 mmol) is added.
-
Reaction: The mixture is refluxed for 3 hours.
-
Work-up: After cooling, the precipitated solid is filtered, washed with a small amount of cold butan-1-ol, and recrystallized to afford the final 7-amino-substituted product.[8]
Protocol 2: One-Pot Synthesis of Fused Thiazoles from Epoxy-Ketones
This protocol describes a benign, one-pot synthesis of fused thiazole derivatives from epoxy-ketones and thiourea derivatives.
-
Reaction Setup: In a round-bottom flask, a mixture of the epoxy-ketone (1 mmol) and the thiourea or thioamide derivative (1.05 mmol) is prepared in acetic acid (5 mL).
-
Heating: The reaction mixture is heated to 100 °C for 8 hours.
-
Work-up: The mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed repeatedly with water, and dried under vacuum to obtain the pure fused-thiazole product. Recrystallization from ethanol or methanol can be performed if necessary.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Synthesis of 7-Amino-thiazolo[4,5-d]pyrimidines.
Caption: Workflow for One-Pot Fused Thiazole Synthesis.
Conclusion
This compound and its derivatives are invaluable precursors for the synthesis of a wide array of fused thiazole systems. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiazolo[4,5-d]pyrimidines and related compounds with potential applications in drug discovery and development. The versatility of the 5-aminothiazole core allows for the introduction of diverse substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
Application of 5-Thiazolamine in Agrochemical Synthesis: A Detailed Overview
Introduction
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals. Its unique electronic properties and ability to interact with various biological targets have led to the discovery of potent fungicides, insecticides, and herbicides. Among the different isomers, aminothiazoles serve as crucial building blocks for the synthesis of these active ingredients. This document focuses on the application of 5-thiazolamine (also known as 5-amino-1,3-thiazole) in the synthesis of agrochemicals, providing detailed insights for researchers, scientists, and professionals in drug development. While direct synthetic routes from this compound to commercial agrochemicals are not as extensively documented as those from its 2-amino counterpart, this report outlines key synthetic transformations and biological activities of relevant 5-aminothiazole derivatives, offering valuable protocols and data for the exploration of novel crop protection agents.
Fungicidal Applications
Thiazole derivatives are prominent in the development of fungicides, primarily due to their ability to inhibit crucial fungal enzymes. The primary mode of action for many thiazole-based fungicides is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.
Thiazole Carboxamide Fungicides
Thiazole-5-carboxamides, in particular, have shown significant fungicidal activity against a range of plant pathogens. These compounds can be synthesized from this compound through acylation reactions.
Quantitative Data on Fungicidal Activity
| Compound Class | Target Pathogen | Efficacy | Concentration | Reference |
| Thiazole-5-carboxamide (W3) | Phytophythora capsici | >90% inhibition (mycelial growth) | 25 mg/L | [1] |
| Thiazole-5-carboxamide (W3) | Alternaria alternata | >90% inhibition (mycelial growth) | 25 mg/L | [1] |
| Thiazole-5-carboxamide (W12, W14, W15) | Erysiphe graminis | >90% fungicidal activity | 500 mg/L | [1] |
| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis | EC50 = 0.046 mg/L | - | |
| Isothiazole-Thiazole Derivative (6u) | Phytophthora infestans | EC50 = 0.20 mg/L | - | |
| Aminothiazole Derivative (41F5) | Histoplasma capsulatum | MIC50 = 0.4-0.8 µM | - | [2] |
| Aminothiazole Derivative (41F5) | Cryptococcus neoformans | MIC50 = 0.4-0.8 µM | - | [2] |
Experimental Protocol: Synthesis of a Representative N-Aryl-Thiazole-5-carboxamide
This protocol describes a general method for the acylation of this compound to produce N-aryl-thiazole-5-carboxamides, a class of compounds with potential fungicidal properties.
-
Step 1: Preparation of Thiazole-5-carboxylic acid. This intermediate can be synthesized through various heterocyclic chemistry routes, often involving the cyclization of appropriate precursors.
-
Step 2: Activation of Thiazole-5-carboxylic acid. To a solution of thiazole-5-carboxylic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.
-
Step 3: Amide Formation. this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Step 4: Work-up and Purification. The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Thiazole fungicides often target the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.
Caption: Inhibition of ergosterol biosynthesis by thiazole fungicides.
Insecticidal Applications
The versatility of the thiazole ring has also been exploited in the development of insecticides. Thiazole-containing neonicotinoids are a major class of insecticides that act on the central nervous system of insects.
Thiamethoxam Synthesis
While the commercial synthesis of the neonicotinoid insecticide Thiamethoxam does not directly start from this compound, its core structure contains a thiazole ring. The synthesis involves the preparation of a key intermediate, 2-chloro-5-methylthiazole, which can be further functionalized.
Quantitative Data on Insecticidal Activity
| Compound Class | Target Pest | Efficacy | Concentration | Reference |
| N-pyridylpyrazole Thiazole (7g) | Plutella xylostella | LC50 = 5.32 mg/L | - | [3] |
| N-pyridylpyrazole Thiazole (7g) | Spodoptera exigua | LC50 = 6.75 mg/L | - | [3] |
| N-pyridylpyrazole Thiazole (7g) | Spodoptera frugiperda | LC50 = 7.64 mg/L | - | [3] |
| Thiazolo[4,5-b]quinoxaline (3) | Spodoptera litura (2nd instar) | LC50 = 261.88 ppm | - | |
| Thiazolo[4,5-b]quinoxaline (3) | Spodoptera litura (4th instar) | LC50 = 433.68 ppm | - | |
| Thiazole-5-carboxamide (W1, W17) | Tetranychus urticae | >90% activity | 500 mg/L | [1] |
Experimental Workflow: Synthesis of a Thiazole-Containing Insecticide (Conceptual)
This workflow illustrates the key steps that could be involved in synthesizing a hypothetical thiazole-based insecticide, starting from a simple thiazole precursor.
Caption: Conceptual workflow for thiazole-based insecticide synthesis.
Signaling Pathway: Action on Nicotinic Acetylcholine Receptors
Neonicotinoid insecticides, which often incorporate a thiazole ring, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the neurons, paralysis, and eventual death of the insect.
Caption: Mechanism of action of thiazole-based neonicotinoid insecticides.
Herbicidal Applications
Thiazole derivatives have also been developed as herbicides, targeting various physiological processes in plants.
Thiazolyl Urea Herbicides
Thiazolyl ureas are a class of herbicides that can be synthesized from the corresponding aminothiazole. While specific examples starting from this compound are scarce in readily available literature, the general synthetic route involves the reaction of an aminothiazole with an isocyanate.
Quantitative Data on Herbicidal Activity
| Compound Class | Target Weed | Activity | Reference |
| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides | General Weeds | Moderate to good herbicidal activity | [2][4] |
Experimental Protocol: Synthesis of a Representative N-Thiazol-5-yl Urea
This protocol provides a general method for the synthesis of N-thiazol-5-yl ureas from this compound.
-
Step 1: Reaction Setup. In a round-bottom flask, this compound (1 equivalent) is dissolved in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Isocyanate. The desired isocyanate (1.1 equivalents) is added dropwise to the solution of this compound at room temperature.
-
Step 3: Reaction. The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation of Product. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted isocyanate. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Logical Relationship: Herbicide Selectivity
The selectivity of some thiazolyl urea herbicides is based on the differential metabolism in tolerant and susceptible plant species. Tolerant plants can more rapidly metabolize the herbicide into non-phytotoxic compounds.
Caption: Basis of selectivity for some thiazolyl urea herbicides.
This compound and its derivatives represent a valuable platform for the discovery and development of novel agrochemicals. The inherent biological activity of the thiazole ring, combined with the synthetic versatility of the amino group, allows for the creation of diverse libraries of compounds with potent fungicidal, insecticidal, and herbicidal properties. While the direct application of this compound in commercially available agrochemicals is less documented than its 2-amino isomer, the provided protocols and data demonstrate the potential of this scaffold. Further research into the synthesis and biological evaluation of 5-aminothiazole derivatives is warranted to unlock new solutions for sustainable crop protection.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 2,5-Disubstituted Thiazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties. This heterocyclic motif is a key component in a range of FDA-approved drugs, including the anti-cancer agent Dasatinib and the gout treatment Febuxostat. This document provides detailed application notes and experimental protocols for several key synthetic routes to this valuable molecular framework, tailored for professionals in drug discovery and development.
Introduction to Thiazole Synthesis
The synthesis of the thiazole ring has been a subject of extensive research for over a century, leading to the development of both classical and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This guide will focus on practical and widely used methods for accessing 2,5-disubstituted thiazoles.
Classical Synthetic Routes
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for thiazole ring formation. It involves the condensation of an α-haloketone with a thioamide. This method is valued for its simplicity and the accessibility of its starting materials.
General Reaction Scheme:
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-5-acylthiazole
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
Substituted Thiobenzamide (1.0 eq)
-
3-Bromo-1-(aryl)-propane-1,2-dione (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask.
-
Add the 3-bromo-1-(aryl)-propane-1,2-dione to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| R1 (on Thioamide) | R2 (on α-Haloketone) | Yield (%) |
| 4-Chlorophenyl | Phenyl | 85 |
| 4-Methoxyphenyl | 4-Nitrophenyl | 82 |
| Phenyl | 4-Bromophenyl | 88 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide, dithioacids, or related sulfur-containing compounds.[1] While traditionally used for 5-amino derivatives, modifications and related reactions can provide access to other 2,5-disubstituted thiazoles. The reaction proceeds under mild conditions and offers a different disconnection approach compared to the Hantzsch synthesis.[1]
General Reaction Scheme:
Caption: General workflow of the Cook-Heilbron thiazole synthesis.
Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazole
This protocol illustrates a typical Cook-Heilbron type reaction.
Materials:
-
Aminoacetonitrile hydrochloride (1.0 eq)
-
Ethyldithioacetate (1.1 eq)
-
Pyridine (as base and solvent)
Procedure:
-
Suspend aminoacetonitrile hydrochloride in pyridine in a round-bottom flask at room temperature.
-
Add ethyldithioacetate dropwise to the suspension with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Quantitative Data:
| R1 (on α-Aminonitrile) | R2 (on Dithioate) | Yield (%) |
| H | Methyl | 75 |
| Phenyl | Ethyl | 70 |
| 4-Methoxyphenyl | Benzyl | 68 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Modern Synthetic Routes
Modern synthetic chemistry has introduced a variety of new methods for the synthesis of 2,5-disubstituted thiazoles, often featuring the use of transition-metal catalysts and offering milder reaction conditions and broader substrate scopes.
Metal-Free Synthesis from N-Substituted α-Amino Acids
A recently developed, robust, and scalable metal-free method allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[2][3][4] This one-pot procedure utilizes thionyl chloride (SOCl₂) and an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3][4]
Reaction Pathway:
Caption: Key steps in the metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids.
Experimental Protocol: General Procedure
Materials:
-
N-Substituted α-amino acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
To a solution of the N-substituted α-amino acid in anhydrous DCM at 0 °C, add SOCl₂ dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add DBU dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Substrate Scope):
| N-Substituent | α-Substituent | Yield (%) |
| Benzyl | Phenyl | 92 |
| 4-Methoxybenzyl | Phenyl | 89 |
| Allyl | Phenyl | 85 |
| Propargyl | Phenyl | 81 |
Data sourced from studies on the synthesis from N-substituted α-amino acids.[2][3][4]
Palladium-Catalyzed Tandem C-H Arylation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. A tandem C-H arylation strategy allows for the direct synthesis of 2,5-diarylthiazoles from the parent thiazole and aryl halides, avoiding the need for pre-functionalized thiazole starting materials.
Experimental Workflow:
Caption: A typical experimental workflow for the palladium-catalyzed synthesis of 2,5-diarylthiazoles.
Experimental Protocol: Synthesis of 2,5-Diarylthiazoles
Materials:
-
Thiazole (1.0 eq)
-
Aryl iodide (2.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
CuI (10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (2.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine thiazole, the aryl iodide, Pd(OAc)₂, CuI, and TBAF.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data (Substrate Scope):
| Aryl Iodide | Yield (%) |
| 4-Iodoanisole | 85 |
| 4-Iodotoluene | 82 |
| 1-Iodo-4-nitrobenzene | 75 |
| 2-Iodothiophene | 78 |
Applications in Drug Development: Case Studies
The 2,5-disubstituted thiazole moiety is a prominent feature in several marketed drugs. Understanding their commercial synthesis provides valuable insights for process development and optimization.
Case Study 1: Dasatinib (Sprycel®)
Dasatinib is a potent oral tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] The core of Dasatinib is a 2-amino-5-carboxamidothiazole derivative.
One of the key steps in the commercial synthesis of Dasatinib involves the construction of the 2,5-disubstituted thiazole ring.[6][7] A common approach utilizes a Hantzsch-type synthesis.
Retrosynthetic Analysis of a Key Intermediate:
Caption: Retrosynthetic disconnection of a key Dasatinib intermediate via a Hantzsch synthesis.
Case Study 2: Febuxostat (Uloric®)
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[8] Its structure features a 2-phenyl-5-carboxythiazole core.
The industrial synthesis of Febuxostat often involves a Hantzsch condensation between a thiobenzamide derivative and an α-haloacetoacetate ester.
Key Synthetic Step:
Caption: A key Hantzsch condensation step in the synthesis of Febuxostat.
Conclusion
The synthesis of 2,5-disubstituted thiazoles is a well-established field with a rich history and a vibrant present. The choice between classical methods like the Hantzsch and Cook-Heilbron syntheses and modern, often metal-catalyzed, approaches will depend on the specific target molecule and the desired efficiency and scalability. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to navigate this important area of synthetic chemistry and to innovate further in the creation of novel thiazole-containing compounds with significant therapeutic and technological potential.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. vixra.org [vixra.org]
- 8. medkoo.com [medkoo.com]
One-Pot Synthesis of Functionalized 5-Aminothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] One-pot synthesis methodologies offer an efficient, resource- and time-saving approach to construct these valuable heterocycles. This document provides detailed application notes and protocols for selected one-pot syntheses of functionalized 5-aminothiazoles, catering to the needs of researchers in organic synthesis and drug discovery.
Application Note 1: Nanoparticle-Catalyzed Three-Component Synthesis
This protocol outlines a green and efficient one-pot, three-component synthesis of novel thiazole scaffolds using reusable NiFe2O4 nanoparticles as a catalyst. The reaction proceeds via the condensation of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride in an aqueous ethanol system.[3][4] This method is notable for its high yields, short reaction times, and the use of a magnetically recoverable and reusable catalyst.[3][4]
Experimental Protocol
Materials:
-
α-halo carbonyl compound (e.g., 3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl-2,6-dichlorobenzenesulfonamide) (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (e.g., phthalic anhydride) (1 mmol)
-
Nano-NiFe2O4 catalyst (5 mg)
-
Ethanol:Water solvent mixture
Procedure:
-
To a round-bottom flask, add the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), anhydride (1 mmol), and nano-NiFe2O4 catalyst (5 mg).
-
Add the ethanol:water solvent system.
-
Reflux the reaction mixture at 75 °C for 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst using an external magnet.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford the pure product.
Data Presentation
| Product | Anhydride | Yield (%) | m.p. (°C) |
| 4a | Phthalic anhydride | 90 | - |
| 4i | 3-Nitrophthalic anhydride | 89 | 218-220 |
| - | - | 78 | 224-226 |
Data extracted from a study by Hassan et al.[3][4]
Reaction Workflow
Caption: Workflow for nanoparticle-catalyzed synthesis.
Application Note 2: Chemoenzymatic One-Pot Multicomponent Synthesis
This protocol describes a novel chemoenzymatic one-pot synthesis of thiazole derivatives. The reaction utilizes trypsin from porcine pancreas (PPT) as a biocatalyst to promote the reaction between a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate under mild conditions.[5][6] This enzymatic approach offers high yields and a broad substrate scope.[5][6]
Experimental Protocol
Materials:
-
Secondary amine (e.g., diethylamine) (1.0 mmol)
-
Benzoyl isothiocyanate (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) (1.0 mmol)
-
Trypsin from porcine pancreas (PPT) (20 mg)
-
Ethanol (5 mL)
Procedure:
-
In a test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and PPT (20 mg).
-
Add ethanol (5 mL) to the mixture.
-
Place the test tube on a shaker with end-over-end rotation at 160 rpm and maintain the temperature at 45 °C for 7 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solution to remove the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 4:1) to obtain the pure product.
Data Presentation
| Product | Secondary Amine | Dialkyl Acetylenedicarboxylate | Yield (%) | m.p. (°C) |
| 4a | Diethylamine | Dimethyl acetylenedicarboxylate | 90 | - |
| 4d | N-Methylbenzylamine | Diethyl acetylenedicarboxylate | - | 73-75 |
| 4e | Diisopropylamine | Dimethyl acetylenedicarboxylate | - | 85-86 |
| 4f | Diisopropylamine | Diethyl acetylenedicarboxylate | - | 83-85 |
Data extracted from a study by Zheng et al.[5][6]
Plausible Reaction Mechanism
Caption: Proposed mechanism for chemoenzymatic synthesis.
Application Note 3: Calcium-Catalyzed Elimination-Cyclization for 5-Aminothiazole Synthesis
This method provides a sustainable route to 5-aminothiazoles through a calcium-catalyzed reaction of N-thioacyl-N,O-acetals with isocyanides.[7] The use of an earth-abundant and non-toxic calcium catalyst makes this an environmentally friendly approach.[7]
Experimental Protocol
Materials:
-
N-thioacyl-N,O-acetal (1.0 equiv)
-
Isocyanide (1.2 equiv)
-
nBu4NPF6 (10 mol%)
-
Ca(NTf2)2 (10 mol%)
-
Ethyl acetate (1 mL)
Procedure:
-
In a 4 mL vial, dissolve the N-thioacyl-N,O-acetal (1.0 equiv) and isocyanide (1.2 equiv) in ethyl acetate (1 mL).
-
Add nBu4NPF6 (10 mol%) and Ca(NTf2)2 (10 mol%) to the mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction for complete conversion using TLC analysis.
-
After completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/hexane, 1% NEt3) to afford the pure 5-aminothiazole.
Data Presentation
| N-thioacyl-N,O-acetal | Isocyanide | Product | Yield (%) |
| Thiobenzamide derivative | tert-Butyl isocyanide | 5-amino-N-tert-butyl-2-phenylthiazole-4-carboxamide | 85 |
| Thioacetamide derivative | Cyclohexyl isocyanide | 5-amino-N-cyclohexyl-2-methylthiazole-4-carboxamide | 78 |
Note: Specific yields for a broader range of substrates would require consulting the original research paper.[7]
Logical Relationship of Reaction Components
Caption: Key components in the calcium-catalyzed synthesis.
Concluding Remarks
The one-pot syntheses of functionalized 5-aminothiazoles presented here highlight the diversity of modern synthetic strategies. These methods offer significant advantages in terms of efficiency, sustainability, and access to novel chemical matter. Researchers and drug development professionals are encouraged to consider these protocols as valuable starting points for the synthesis of diverse libraries of 5-aminothiazole derivatives for further biological evaluation. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
Greener Synthetic Approaches for Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditional synthetic routes to these valuable scaffolds often involve harsh reaction conditions, hazardous solvents, and long reaction times, posing significant environmental and economic challenges.[2][3][4] This document outlines greener and more sustainable synthetic strategies for the preparation of thiazole derivatives, focusing on microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions. These innovative techniques offer significant advantages, including dramatically reduced reaction times, increased product yields, improved energy efficiency, and the use of more environmentally benign reaction media.[3][4]
Microwave-Assisted Organic Synthesis (MAOS) of Thiazole Derivatives
Microwave irradiation has emerged as a powerful tool in green chemistry, enabling rapid and efficient synthesis of heterocyclic compounds.[1][5] In the context of thiazole synthesis, MAOS offers uniform heating and can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][4]
Application Note: Rapid Synthesis of 2-Aminothiazoles
A green and efficient one-pot protocol for the synthesis of 4-aryl-2-aminothiazoles has been developed using microwave irradiation. This method avoids the use of lachrymatory α-haloketones by reacting aromatic ketones with N-Bromosuccinimide (NBS) and thioureas in a mixture of polyethylene glycol (PEG)-400 and water as a green reaction medium.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[6]
-
Reactant Preparation: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 170 W for a period of 5–15 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Product Isolation: Filter the resulting precipitate and dry it thoroughly.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis of 2-Aminothiazoles.
Ultrasound-Assisted Synthesis of Thiazole Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green pathway for thiazole synthesis. Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times, milder conditions, and often improved yields.[6][7][8]
Application Note: Eco-Friendly Synthesis using a Recyclable Biocatalyst
An environmentally friendly protocol for the synthesis of 1,3-thiazole derivatives has been developed utilizing a recyclable cross-linked chitosan hydrogel as a biocatalyst.[6] This method employs ultrasonic irradiation as a mild and energy-efficient alternative to conventional heating, resulting in high product yields and reaction efficiency.[6]
Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazole Derivatives[7]
-
Reactant Mixture: In a suitable vessel, prepare a solution containing equimolar amounts of the thiosemicarbazone derivative (1 mmol) and the corresponding hydrazonoyl halides or α-haloketones (1 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add the PIBTU-CS hydrogel catalyst (15% wt).
-
Ultrasonic Irradiation: Place the reaction mixture in a water bath at 40 °C and irradiate using an ultrasonic generator operating at a frequency of 40 kHz and a power of 250 W for 25-60 minutes.
-
Catalyst Recovery: After completion of the reaction, the catalyst can be recovered by simple filtration and reused in subsequent reactions.[4]
-
Product Isolation: The product can be isolated from the filtrate after solvent evaporation and further purification if necessary.
Signaling Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The general mechanism involves the reaction of an α-haloketone with a thioamide.
Caption: Generalized Hantzsch Thiazole Synthesis Pathway.
Multicomponent Reactions (MCRs) for Thiazole Synthesis
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green due to their high atom economy and operational simplicity.[9][10] These reactions often reduce the need for intermediate purification steps, saving time, solvents, and energy.
Application Note: Catalyst-Free Domino Reaction in Water
A clean, efficient, and catalyst-free multicomponent domino reaction has been reported for the synthesis of a wide variety of trisubstituted thiazoles.[2][4] This method utilizes arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions, offering advantages such as the use of a green solvent, short reaction times, and high yields without harmful by-products.[2][4]
Experimental Protocol: Four-Component Thiazole Synthesis[10]
-
Reactant Combination: In a reaction vessel, combine the ketone, aldehyde, ammonium salt, and elemental sulfur.
-
Reaction Conditions: The reaction is carried out under metal-free conditions. Specific solvent and temperature conditions may vary depending on the substrates.
-
Product Formation: The reactants self-assemble to form the polysubstituted thiazole derivative.
-
Work-up and Purification: Standard work-up and purification techniques are employed to isolate the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different greener synthetic approaches for thiazole derivatives, allowing for easy comparison.
| Synthetic Approach | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Iodine | PEG-400/Water | - | 5-15 min | High | [4][11] |
| Microwave-Assisted | Catalyst-Free | Water | - | Short | Good to Very Good | [2][4] |
| Microwave-Assisted | Acetic Acid | Ethanol | 70 | - | Good | [12] |
| Ultrasound-Assisted | PIBTU-CS hydrogel | Ethanol | 40 | 25-60 min | High | [6] |
| Ultrasound-Assisted | TCsSB | - | - | Quick | High | [13] |
| Multicomponent Reaction | KF/Clinoptilolite NPs | Water | 100 | Short | Good to Excellent | [14][15] |
| Multicomponent Reaction | NiFe2O4 Nanoparticles | Ethanol/Water (1:1) | - | - | Up to 92% | [16] |
| Ionic Liquid-Mediated | [bmim]PF6 | Ionic Liquid | Ambient | 10-20 min | 87-96% | [17][18] |
Conclusion
The adoption of greener synthetic methodologies for the preparation of thiazole derivatives presents a significant step forward in sustainable chemical manufacturing. Microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent strategies offer substantial improvements over traditional methods by reducing reaction times, minimizing waste, and utilizing more environmentally friendly solvents and catalysts. These approaches not only contribute to a cleaner environment but also enhance the efficiency and cost-effectiveness of producing these vital pharmaceutical building blocks. Further research and implementation of these green protocols are highly encouraged for a more sustainable future in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Four-component thiazole formation from simple chemicals under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sanad.iau.ir [sanad.iau.ir]
- 11. jusst.org [jusst.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Green Synthesis of Thiazole Derivatives using Multi-component Rea...: Ingenta Connect [ingentaconnect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Thiazolamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-thiazolamine and its derivatives. Our goal is to help you optimize reaction yields and purity by addressing common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Yield in this compound Synthesis
Question: I am getting a low yield of my desired 5-aminothiazole product. What are the potential causes and how can I improve it?
Answer: Low yields in 5-aminothiazole synthesis can arise from several factors, primarily related to the chosen synthetic route, reaction conditions, and purity of starting materials. The two most common methods for synthesizing 5-aminothiazoles are the Cook-Heilbron synthesis and the Hantzsch thiazole synthesis.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For instance, some Hantzsch syntheses benefit from reflux conditions, while microwave-assisted reactions can significantly shorten reaction times and improve yields.[1][2][3]
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent, temperature, and catalyst is critical.[1] For the Hantzsch synthesis, solvents like ethanol, methanol, or DMF are commonly used.[3][4][5] The Cook-Heilbron synthesis is often performed under mild, aqueous conditions at room temperature.[4][6] A screening of different solvents and temperatures may be necessary to find the optimal conditions for your specific substrates.
-
-
Poor Quality of Starting Materials:
-
Solution: Ensure the purity of your reactants. Impurities in the α-haloketone or thioamide (for Hantzsch synthesis) or the α-aminonitrile and dithioacid derivatives (for Cook-Heilbron synthesis) can lead to unwanted side reactions and lower yields.[1] Use freshly purified starting materials if degradation is suspected.
-
-
Side Reactions:
-
Solution: The formation of byproducts can significantly reduce the yield of the desired product. Understanding the potential side reactions for your chosen method is key. For example, in the Hantzsch synthesis, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur, especially under acidic conditions.[7] Adjusting the pH to neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.
-
FAQ 2: Presence of Impurities and Difficulty in Purification
Question: My final this compound product is impure, and I am struggling with purification. What are the common impurities and the best purification strategies?
Answer: Impurities in this compound synthesis can be unreacted starting materials, side products, or inorganic salts from the workup. Effective purification is crucial to obtain a high-purity product.
Common Impurities:
-
Unreacted Starting Materials: As mentioned above, incomplete reactions can leave starting materials in your crude product.
-
Isomeric Byproducts: In the Hantzsch synthesis with N-substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a common side reaction.[7]
-
Inorganic Salts: Salts are often formed during the reaction or workup and need to be removed.
Purification Protocols:
-
Recrystallization: This is often the first and most effective method for purifying solid organic compounds.[8][9]
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] Common solvents for recrystallizing aminothiazoles include ethanol, isopropanol, or mixtures like ethanol/water.[10][11]
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a low melting point or the presence of impurities.[11] To resolve this, you can try re-dissolving the oil in more solvent and cooling slowly, or changing the solvent system.[11]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities.[10][12]
-
Stationary and Mobile Phase: Silica gel is the most common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is chosen based on the polarity of the target compound and impurities, often guided by TLC analysis.[10][12]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction conditions can impact the yield of aminothiazole synthesis.
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 5 | 7 | [13] |
| 2 | Toluene | Reflux | 24 | 22 | [13] |
| 3 | Dioxane | Reflux | 24 | 48 | [13] |
| 4 | 2-propanol | Reflux | 24 | 55 | [13] |
| 5 | THF | Reflux | 24 | 70 | [13] |
| 6 | Methanol (Microwave) | 90 | 0.5 | 95 | [3] |
| 7 | Methanol (Conventional) | Reflux | 8 | Lower Yields | [3] |
Table 2: Comparison of Different Synthetic Methods for 5-Substituted-2-aminothiazoles
| Entry | Method | Reagents | Yield (%) | Reference |
| 1 | Method I | Thiazoles and thiourea with I₂/H₂O/EtOH | Moderate | [14] |
| 2 | Method II | Thiazoles and thiourea/amine with Br₂/NaHCO₃/DMF | Low to Moderate | [14] |
| 3 | Method III | Thiazoles and thiourea/amine with CuBr₂/Amine/CH₃CN | High | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-aminothiazoles from an α-haloketone and thiourea.
Materials:
-
α-haloketone (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the α-haloketone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-230 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column and collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle into a packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity of the eluent to separate the components.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10][12]
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12][15]
Visualizations
The following diagrams illustrate key workflows and mechanisms in this compound synthesis.
Caption: Experimental workflow for the Hantzsch synthesis of 5-aminothiazole.
Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.[6]
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 5-Thiazolamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-thiazolamine. It provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the synthesis of this compound, an α-haloacetonitrile, such as chloroacetonitrile, is typically reacted with thiourea.
Q2: What are the potential side reactions that can lead to low yields or impurities in this compound synthesis?
A2: Several side reactions can occur during the Hantzsch synthesis of this compound, leading to reduced yields and the formation of impurities. These include:
-
Formation of 2,4-diaminothiazole: This can occur if the reaction conditions favor further reaction of the initially formed 2-aminothiazole.
-
Formation of dithiobiurea: Thiourea can dimerize under certain conditions, leading to the formation of dithiobiurea, which will not participate in the desired thiazole ring formation.
-
Self-condensation of α-haloacetonitrile: α-haloacetonitriles can undergo self-condensation, especially under basic conditions, leading to undesired polymeric byproducts.
-
Hydrolysis of α-haloacetonitrile: In the presence of water, α-haloacetonitriles can hydrolyze, reducing the amount of starting material available for the thiazole synthesis.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the α-haloacetonitrile.
-
Temperature Control: Maintain the recommended reaction temperature to avoid promoting side reactions that may be favored at higher temperatures.
-
pH Control: The pH of the reaction mixture can influence the rate of side reactions. Neutral or slightly acidic conditions are often preferred.
-
Solvent Choice: The choice of solvent can impact the solubility of reactants and intermediates, influencing the reaction pathway. Ethanol is a commonly used solvent.
-
Purity of Reagents: Ensure the purity of the starting materials, as impurities can catalyze or participate in side reactions.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water mixtures, can be effective in removing many impurities. For more challenging separations, column chromatography on silica gel is a standard and effective method.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present. |
| Degradation of starting materials. | - Use fresh, high-purity α-haloacetonitrile and thiourea.- Store reagents under appropriate conditions (cool, dry, and protected from light). | |
| Formation of side products. | - Optimize reaction conditions (temperature, solvent, pH) to disfavor side reactions.- Refer to the FAQ on minimizing side products. | |
| Presence of Multiple Spots on TLC | Formation of various side products. | - Identify the main product spot by comparing with a standard if available.- Attempt to isolate and characterize the major impurities to understand the side reactions occurring.- Optimize purification methods (recrystallization solvent system, chromatography gradient) to separate the desired product. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | - If an aqueous work-up is used, ensure the pH is adjusted to precipitate the free base of this compound.- Extract the aqueous layer with a suitable organic solvent multiple times. |
| Formation of an oil instead of a solid. | - Try trituration with a non-polar solvent to induce crystallization.- Attempt purification by column chromatography. |
Quantitative Data on Product Yields
The following table provides representative yields for the synthesis of 2-aminothiazole derivatives under different conditions. Note that yields can vary significantly based on the specific substrates and reaction conditions employed.
| Reaction Conditions | Main Product | Reported Yield (%) | Key Side Products | Reference |
| α-Bromoacetophenone and thiourea in ethanol, reflux | 2-Amino-4-phenylthiazole | 85-95% | Minor unidentified impurities | General Hantzsch Synthesis |
| Chloroacetonitrile and thiourea in ethanol, reflux | This compound | 60-75% | Dithiobiurea, polymeric material | Adapted from various protocols |
| N-monosubstituted thiourea and α-haloketone (acidic) | 2-(N-substituted amino)thiazole | Varies | 3-Substituted 2-imino-2,3-dihydrothiazole | [1] |
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from chloroacetonitrile and thiourea.
Materials:
-
Chloroacetonitrile
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Slowly add chloroacetonitrile (1.0 equivalent) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 5-Thiazolamine Derivatives
Welcome to the technical support center for the purification of 5-thiazolamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired final purity.[1][2] A combination of these techniques is often employed for optimal results.[2]
Q2: What are the typical impurities I might encounter in the synthesis of this compound derivatives?
A2: Common impurities often originate from the Hantzsch thiazole synthesis, a frequent method for preparing these compounds.[3][4][5] These can include unreacted starting materials (e.g., α-haloketones and thioureas), side-products such as isomeric thiazoles, and over-brominated species if halogenation is involved.[2][6][7] Additionally, degradation of the 2-aminothiazole ring can occur, particularly in solvents like DMSO at room temperature.[8]
Q3: How do I choose the right purification strategy for my this compound derivative?
A3: The selection of a purification strategy depends on the scale of your reaction and the nature of the impurities. For initial purification of a crude mixture with various impurities, column chromatography is generally the most effective method.[2] If your product is a solid with minor impurities, recrystallization can be a highly efficient final step to achieve high purity.[2] Acid-base extraction is particularly useful for removing acidic or basic impurities from your desired neutral or basic this compound derivative.[9][10][11]
Troubleshooting Guides
Column Chromatography
Problem 1: My this compound derivative is not separating from impurities on the silica gel column.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation, ideally with a retention factor (Rf) of 0.2-0.4 for your target compound.[2]
-
Solvent Gradient: Employ a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).[2][12]
-
Solvent Choice: Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[2]
-
Deactivate Silica: Since this compound derivatives are basic, they may interact strongly with the acidic silica gel. Consider deactivating the silica by preparing a slurry with a solvent system containing 1-3% triethylamine.[12][13]
-
Problem 2: The yield of my purified compound is low after column chromatography.
-
Possible Cause: The compound is irreversibly adsorbed onto the silica gel, or the fractions are not being analyzed correctly.
-
Troubleshooting Steps:
-
Deactivate Silica: As mentioned above, adding a small amount of triethylamine to the eluent can prevent the basic amine from sticking to the acidic silica gel.[12][13]
-
Thorough Fraction Analysis: Analyze all collected fractions by TLC to ensure you are not discarding fractions containing your product.
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[2]
-
Recrystallization
Problem 1: My this compound derivative "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the chosen solvent is not suitable.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[14]
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[14] Common solvent pairs for thiazole derivatives include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[15]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.[14]
-
Problem 2: The purity of my compound does not improve after recrystallization.
-
Possible Cause: The impurities have similar solubility to your product in the chosen solvent.
-
Troubleshooting Steps:
-
Change Solvent System: Try a different solvent or a mixture of solvents with different polarities.[14]
-
Pre-Purification: Consider a preliminary purification step, such as a wash with a non-polar solvent like hexane to remove greasy impurities before recrystallization.[14]
-
Activated Carbon: If colored impurities are present, a small amount of activated carbon can be added to the hot solution and then removed by hot filtration.[14]
-
Acid-Base Extraction
Problem 1: I am not able to separate my this compound derivative from a neutral impurity.
-
Possible Cause: The pH of the aqueous solution is not appropriate to selectively protonate the this compound.
-
Troubleshooting Steps:
-
Protonation: Since this compound is a basic compound, it can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl).[11][16] This will protonate the amine, making it water-soluble, while the neutral impurity remains in the organic layer.
-
Back-Extraction: After separating the aqueous layer, the this compound can be recovered by basifying the aqueous solution (e.g., with NaOH) and then extracting it back into an organic solvent.[11][16]
-
Data Presentation
Table 1: Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 278.15 | 125.4 |
| 293.15 | 200.1 | |
| 313.15 | 335.8 | |
| Ethanol | 278.15 | 60.2 |
| 293.15 | 98.7 | |
| 313.15 | 170.3 | |
| Acetone | 278.15 | 75.6 |
| 293.15 | 125.1 | |
| 313.15 | 215.9 | |
| Ethyl Acetate | 278.15 | 80.1 |
| 293.15 | 135.2 | |
| 313.15 | 230.7 | |
| Toluene | 278.15 | 5.8 |
| 293.15 | 10.3 | |
| 313.15 | 19.1 | |
| Cyclohexane | 278.15 | 0.9 |
| 293.15 | 1.7 | |
| 313.15 | 3.4 |
Data adapted from a study on 2-amino-5-methylthiazole and can serve as a general guide for solubility behavior of this compound derivatives.[17]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexanes.[1][2]
-
Column Packing: Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[1][18]
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[1][2]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.[1][2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound derivative is soluble when hot but sparingly soluble when cold (e.g., ethanol/water).[14][15]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.[14]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.[14]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.[14]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill it in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[14]
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the this compound derivative in an organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[10]
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer.[11][16]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.
-
Neutralization and Back-Extraction: Combine the aqueous extracts and basify the solution to a pH of 9-10 with a base (e.g., 2M NaOH).[16] Add a fresh portion of organic solvent to the separatory funnel and shake to extract the now neutral this compound back into the organic layer.
-
Drying and Evaporation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified this compound derivative.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. coconote.app [coconote.app]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. web.uvic.ca [web.uvic.ca]
troubleshooting low yield in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the Hantzsch thiazole synthesis in a question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the most common causes?
Low or no product yield in a Hantzsch thiazole synthesis can often be attributed to several key factors:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1] α-haloketones, in particular, can decompose over time.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are crucial for maximizing yield.[1][2] An inappropriate solvent can hinder the reaction rate, while incorrect temperature control can either slow the reaction down or promote the formation of byproducts.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving significant amounts of starting materials.[1] This can be monitored using Thin-Layer Chromatography (TLC).[1]
-
Formation of Side Products: Various side reactions can lower the yield of the desired thiazole product.[1]
Q2: How can I ensure the quality of my starting materials?
To minimize issues related to reactant quality:
-
α-Haloketones: Use fresh or properly stored α-haloketones. These compounds can be lachrymatory and may degrade upon prolonged storage.[2]
-
Thioamides: Check the purity of the thioamide. If the thioamide is contaminated with the corresponding amide, it can lead to the formation of an oxazole byproduct.[1]
-
Purification: If the purity of the starting materials is questionable, consider purifying them before use. Recrystallization is a common method for solid reactants, while distillation can be used for liquids.
Q3: What are the optimal reaction conditions for the Hantzsch synthesis?
Optimal conditions can vary depending on the specific substrates used. However, here are some general guidelines:
-
Solvent: Ethanol is a commonly used solvent for this reaction.[1] Other solvents like methanol, 1-butanol, 2-propanol, and even water or mixtures like ethanol/water have been used successfully.[3] The choice of solvent can significantly impact the reaction rate and yield.[2]
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[2] Refluxing the reaction mixture is a common practice.[1] However, excessive heat can lead to the formation of side products, so the temperature should be carefully controlled and optimized for your specific reactants.[2]
-
Stoichiometry: Typically, equimolar amounts of the α-haloketone and thioamide are used.[1] However, using a slight excess (1.1 to 1.5 equivalents) of the thioamide is also a common practice to ensure the complete consumption of the limiting α-haloketone.[4]
-
Catalysts: Acid catalysts, such as p-Toluenesulfonic acid (PTSA), can be employed to improve the reaction rate and yield.[1]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[1]
-
Procedure: Spot the reaction mixture, along with the starting materials, on a TLC plate (e.g., silica gel).
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.
-
Eluent System: A mixture of ethyl acetate and hexane is a commonly used eluent system for developing the TLC plate.[1][5]
Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on your TLC plate suggests the formation of side products or incomplete reaction. Potential side products in the Hantzsch thiazole synthesis include:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide will be visible if the reaction is incomplete.[1]
-
Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[1]
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[1]
-
Isomeric Thiazoles: With unsymmetrical reactants, the formation of isomeric thiazole products is a possibility.[1] Running the reaction under acidic conditions has been shown to influence the regioselectivity.[6]
Q6: My product is difficult to purify. What purification methods are recommended?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography using silica gel is a reliable purification technique.[2]
-
Workup Procedure: During the workup, the reaction mixture is often cooled and the product may precipitate.[5] The precipitate can then be collected by filtration.[5] If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by other means.[1] Pouring the reaction mixture into a weak base solution, like 5% sodium carbonate, can help to neutralize the reaction and precipitate the product.[4][5]
Data Presentation
Table 1: Effect of Solvent and Catalyst on Yield in a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | - | Reflux | 5 | 30 |
| 2 | Water | SiW.SiO₂ (15) | Reflux | 3.5 | 50 |
| 3 | Ethanol | - | Reflux | 5 | 40 |
| 4 | Ethanol | SiW.SiO₂ (15) | Reflux | 3 | 65 |
| 5 | Methanol | - | Reflux | 5 | 35 |
| 6 | Methanol | SiW.SiO₂ (15) | Reflux | 3.5 | 55 |
| 7 | 1-Butanol | SiW.SiO₂ (15) | Reflux | 2.5 | 70 |
| 8 | 2-Propanol | SiW.SiO₂ (15) | Reflux | 2.5 | 72 |
| 9 | Ethanol/Water (1:1) | - | Reflux | 4 | 50 |
| 10 | Ethanol/Water (1:1) | SiW.SiO₂ (5) | 65 | 3.5 | 75 |
| 11 | Ethanol/Water (1:1) | SiW.SiO₂ (10) | 65 | 3 | 80 |
| 12 | Ethanol/Water (1:1) | SiW.SiO₂ (15) | 65 | 2 | 87 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[3] SiW.SiO₂ refers to silica-supported tungstosilicic acid.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol provides a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Reaction Workup and Product Isolation
This is a common procedure for isolating the thiazole product.[5]
-
Cooling: After the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% aqueous sodium carbonate, and swirl to mix. This neutralizes the reaction and often causes the product to precipitate.[4][5]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with water to remove any remaining salts or water-soluble impurities.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry. The mass of the dry product can then be determined to calculate the percent yield.
Visualizations
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
preventing byproduct formation in 5-Thiazolamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Thiazolamine and its derivatives. The focus is on preventing the formation of common byproducts to ensure high purity and yield of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
A1: The most frequent byproducts encountered during the synthesis of 5-aminothiazole derivatives include:
-
Dimerization Products: Formation of bis-thiazole sulfides can occur, particularly when reacting a 2-aminothiazole with a halogenating agent followed by a nucleophilic substitution.
-
Over-alkylation Products: The nucleophilic nitrogen atoms in the aminothiazole ring can react further with alkylating agents, such as α-haloketones, leading to the formation of quaternary N-alkylated thiazolium salts.
-
Isomeric Impurities: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.
-
Products from Incomplete Cyclization or Side Reactions: In syntheses like the Cook-Heilbron method, incomplete cyclization of intermediates or alternative reaction pathways can lead to various impurities.[1]
Q2: How can I minimize the formation of dimeric sulfide byproducts?
A2: The formation of bis(2-aminothiazole)sulfides is a known issue. To minimize this, consider the following strategies:
-
Reaction System Modification: A study on the synthesis of 5-substituted-2-aminothiazoles showed that the choice of reagents and reaction conditions significantly impacts the product distribution. Using a CuBr2/Amine/CH3CN system for the halogenation and subsequent nucleophilic substitution can favor the desired 5-amino-substituted product over the sulfide dimer.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants, especially the nucleophile, can help prevent the formation of undesired dimers.
Q3: What conditions are recommended to prevent over-alkylation of the thiazole nitrogen?
A3: To prevent the formation of N-alkylated thiazolium salts, the following precautions are recommended:
-
Stoichiometric Control: Use a slight excess of the thioamide derivative relative to the α-haloketone (e.g., 1.1:1 ratio) in Hantzsch-type syntheses. This ensures the α-haloketone is consumed before it can react with the aminothiazole product.
-
Slow Addition: Add the α-haloketone slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the over-alkylation side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired 5-aminothiazole | Inefficient cyclization in Cook-Heilbron synthesis. | Ensure anhydrous conditions and use a suitable base to facilitate the tautomerization step.[1] Water can act as a base in this step.[1] |
| Competing side reactions. | Optimize reaction conditions (solvent, temperature, catalyst) based on the specific synthetic route. For instance, in some syntheses, microwave irradiation can improve yields and reduce reaction times.[2] | |
| Presence of bis-thiazole sulfide byproduct | Reaction of halogenated intermediate with another thiazole molecule. | Employ a copper-catalyzed reaction system (e.g., CuBr2/Amine/CH3CN) which can favor the desired nucleophilic substitution at the 5-position. |
| Formation of N-alkylated thiazolium salt | Excess of α-haloketone or other alkylating agents. | Use a slight excess of the thioamide reactant and add the α-haloketone dropwise to the reaction mixture. |
| High reaction temperature. | Perform the reaction at a lower temperature to decrease the rate of the secondary alkylation reaction. | |
| Difficulty in purifying the final product | Presence of multiple byproducts with similar polarities. | Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent can also be effective for removing minor impurities. |
Experimental Protocols
Protocol 1: Cook-Heilbron Synthesis of 5-Aminothiazoles
This protocol is a general method for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide.[1]
Materials:
-
α-aminonitrile
-
Carbon disulfide
-
Base (e.g., pyridine, triethylamine, or even water)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.
-
Add the base to the reaction mixture. The base facilitates the cyclization and subsequent tautomerization to the aromatic 5-aminothiazole.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon adding the reaction mixture to water, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Hantzsch-type Synthesis of a 2-Amino-4-phenylthiazole
This protocol provides a specific example of the Hantzsch thiazole synthesis.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-Substituted-2-aminothiazoles
| Method | Reagents | Product | Yield (%) |
| I | I2/H2O/EtOH | 5,5´-bis(2-amino-4-phenyl-1,3-thiaolze)sulfide | 61 |
| II | Br2/NaHCO3/DMF | 2-amino-5-N-morpholyl-4-phenyl-thiazole | Low |
| III | CuBr2/Amine/CH3CN | 2-amino-5-N-morpholyl-4-phenyl-thiazole | 37 |
This table illustrates how different reaction conditions can influence the formation of the desired 5-amino substituted product versus the bis-sulfide byproduct.
Visualizations
Caption: Mechanism of the Cook-Heilbron thiazole synthesis.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Improving the Stability of 5-Thiazolamine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 5-Thiazolamine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds?
A1: this compound compounds are susceptible to several degradation pathways that can affect their integrity and biological activity. The primary concerns are:
-
Hydrolysis: The thiazole ring and the exocyclic amino group can be susceptible to hydrolysis, which is often pH-dependent. Degradation can be accelerated in both highly acidic and alkaline conditions.
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the compound's properties. The electron-rich nature of the aminothiazole ring system can also make it susceptible to oxidative degradation.
-
Photodegradation: Many heterocyclic compounds, including thiazoles, are sensitive to light, particularly UV radiation. Exposure can lead to complex rearrangements and cleavage of the thiazole ring. A proposed mechanism involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges to degradation products.[1]
Q2: My this compound compound is precipitating out of my aqueous buffer. What could be the cause and how can I fix it?
A2: Precipitation is a common issue, often related to the compound's low solubility at the working pH. The amino group on the thiazole ring can influence its ionization state and, consequently, its solubility. Here are some troubleshooting steps:
-
pH Adjustment: The amino group may increase solubility in slightly acidic conditions due to protonation. Try adjusting the pH of your buffer to a range where your compound is more soluble.
-
Co-solvents: If compatible with your experiment, incorporating a small percentage of a co-solvent like DMSO or ethanol can significantly improve solubility.
-
Salt Formation: Converting the this compound to a salt form (e.g., hydrochloride) can dramatically increase aqueous solubility.
Q3: I'm observing a loss of biological activity in my assay over time. How can I determine if this is due to compound instability?
A3: Loss of activity is a strong indicator of degradation. To confirm this, you should:
-
Confirm Purity: Use an analytical method like HPLC-UV to check the purity and concentration of your stock and working solutions. The appearance of new peaks or a decrease in the main peak area suggests degradation.
-
Perform a Forced Degradation Study: Intentionally stress your compound under your specific assay conditions (pH, temperature, light exposure) to understand its stability profile.[2] This will help identify if the assay environment is causing degradation.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a validated stock solution immediately before use to minimize the impact of any potential instability.
Q4: What are the visible signs of degradation for this compound solutions?
A4: While analytical methods are the most reliable way to detect degradation, visual indicators can provide early warnings. These include a change in color, the formation of precipitates, or a noticeable change in the pH of the solution. However, it's important to note that significant degradation can occur without any visible changes.
Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems with this compound compounds.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new peaks in the chromatogram that were not present in the initial sample.
-
Possible Cause: Degradation of the compound in solution (hydrolysis, oxidation) or during the analytical process (on-column degradation).
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as a baseline.
-
Check for pH effects: Analyze samples prepared in different pH buffers to see if the formation of impurities is pH-dependent.
-
Protect from oxidation: Prepare samples in degassed solvents and consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to see if the new peaks are reduced.
-
Protect from light: Prepare and run a sample in complete darkness (using amber vials and covering the autosampler) to check for photodegradation.
-
Vary HPLC conditions: Change the column temperature or mobile phase composition to rule out on-column degradation.
-
Issue 2: Poor Mass Balance in Stability Studies
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Cause:
-
Formation of non-UV active degradation products.
-
Formation of volatile degradation products.
-
Precipitation of the compound or its degradants.
-
Strong adsorption of the compound or degradants to the container or column.
-
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS): This can help detect degradation products that may not have a chromophore for UV detection.
-
Check for precipitation: Visually inspect your samples and centrifuge them to see if any solid material is present.
-
Perform a container binding study: Analyze the concentration of the compound in solution after incubation in the container for a period to check for adsorption.
-
Strategies for Improving Stability
If your this compound compound is found to be unstable, several strategies can be employed to improve its shelf-life and robustness in experimental settings.
Salt Formation
Converting a basic this compound to a salt can improve its stability and aqueous solubility. The choice of the counter-ion is crucial and can impact properties like hygroscopicity and dissolution rate.
-
Common Counter-ions: Hydrochloride, hydrobromide, mesylate, and fumarate are commonly used counter-ions for basic compounds.
-
Benefit: Salt formation can lead to a more stable crystalline form with a higher melting point, which generally correlates with better solid-state stability.
Prodrug Strategies
A prodrug is a modified version of the active compound that is designed to be inactive until it is metabolized in the body to release the parent drug. This approach can be used to mask a labile functional group.
-
Amino Acid Prodrugs: The amino group of the this compound can be temporarily modified, for instance, by creating an amide linkage with an amino acid. This can protect the amine from degradation and may also improve solubility and transport properties. These prodrugs are often designed to be cleaved by enzymes in the body to release the active compound.[3][4][]
Formulation with Excipients
The stability of a this compound compound can be significantly improved by formulating it with appropriate excipients.
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants to the formulation can be effective. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Buffering Agents: Since hydrolysis is often pH-dependent, using a buffering system to maintain the pH at the point of maximum stability is a key strategy.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from forced degradation studies on a series of this compound analogs. This data illustrates how substitution patterns can influence stability.
Table 1: Hydrolytic Stability of this compound Analogs (% Degradation after 24h at 60°C)
| Compound ID | R1-Substituent | R2-Substituent | 0.1 M HCl | pH 7.4 Buffer | 0.1 M NaOH |
| 5TA-001 | H | H | 15.2 | 3.1 | 25.8 |
| 5TA-002 | CH₃ | H | 12.5 | 2.5 | 22.1 |
| 5TA-003 | H | Phenyl | 8.9 | 1.8 | 18.5 |
| 5TA-004 | CH₃ | Phenyl | 7.1 | 1.2 | 15.3 |
| 5TA-005 | H | 4-Cl-Phenyl | 9.5 | 2.0 | 19.8 |
Table 2: Photostability of this compound Analogs (% Degradation after 8h Exposure)
| Compound ID | R1-Substituent | R2-Substituent | Solid State (ICH Light Box) | Solution (Methanol, ICH Light Box) |
| 5TA-001 | H | H | 5.6 | 18.9 |
| 5TA-002 | CH₃ | H | 4.8 | 16.2 |
| 5TA-003 | H | Phenyl | 2.1 | 9.8 |
| 5TA-004 | CH₃ | Phenyl | 1.5 | 7.5 |
| 5TA-005 | H | 4-Cl-Phenyl | 2.8 | 11.2 |
Table 3: Oxidative Stability of this compound Analogs (% Degradation after 8h at RT)
| Compound ID | R1-Substituent | R2-Substituent | 3% H₂O₂ in Methanol |
| 5TA-001 | H | H | 35.4 |
| 5TA-002 | CH₃ | H | 31.8 |
| 5TA-003 | H | Phenyl | 22.1 |
| 5TA-004 | CH₃ | Phenyl | 18.9 |
| 5TA-005 | H | 4-Cl-Phenyl | 25.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on a this compound compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 48 hours. Also, keep a solution of the compound at 60°C. At appropriate time points, weigh a portion of the solid or withdraw an aliquot of the solution, dissolve/dilute, and analyze.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples after exposure. A control sample should be kept in the dark.
4. Analysis:
-
Analyze all samples by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Ensure the analytical method is capable of separating all major degradation products from the parent compound.
-
Calculate the percentage of degradation for each condition.
Protocol 2: Salt Screening
This protocol describes a small-scale screening process to identify suitable salt forms of a this compound compound.
1. Materials:
-
This compound compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, fumaric acid)
-
A range of solvents (e.g., acetone, ethanol, isopropanol, ethyl acetate, water)
-
Small glass vials with caps
-
Magnetic stirrer and hot plate
2. Procedure:
-
Dissolve a known amount of the this compound free base in a minimal amount of a suitable solvent in a vial to create a concentrated solution.
-
In separate vials, prepare solutions of the selected acids at an equimolar concentration.
-
Add the acid solution dropwise to the solution of the free base while stirring.
-
Observe for the formation of a precipitate. If no solid forms immediately, cap the vial and allow it to stand at room temperature. If still no solid forms, try cooling the solution or slowly adding an anti-solvent.
-
If a solid is obtained, isolate it by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterize the resulting solid using techniques such as X-ray powder diffraction (XRPD) to confirm crystallinity, differential scanning calorimetry (DSC) to determine the melting point, and dynamic vapor sorption (DVS) to assess hygroscopicity.
-
Evaluate the solubility and short-term stability of the promising salt forms.
Visualizations
Logical Relationships and Workflows
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 5-Thiazolamine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
The two primary industrial routes are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide derivative.[1] The Cook-Heilbron method provides 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[2][3] The choice between these routes on a larger scale often depends on raw material cost, availability, and process safety considerations.
Q2: What are the critical safety precautions to consider during the scale-up of this compound synthesis?
Handling of raw materials such as α-haloketones and thioamides requires stringent safety measures due to their potential toxicity and reactivity. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. The Hantzsch synthesis can be exothermic, necessitating careful temperature control to prevent runaway reactions, especially in large reactors.[4] A thorough process safety assessment, including reaction calorimetry, is highly recommended before proceeding to pilot-scale production.
Q3: How does raw material quality impact the scale-up process?
The purity of starting materials is paramount for a successful and reproducible scale-up. Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate, resulting in lower yield and purity of the final product. It is crucial to establish robust specifications for all raw materials and to perform incoming quality control checks.
Q4: What are the typical yield and purity expectations when scaling up this compound synthesis?
A decrease in yield is often observed during scale-up from lab to pilot or industrial scale. This can be attributed to factors such as less efficient heat and mass transfer in larger reactors. While lab-scale syntheses might report high yields, a successful pilot-scale run would typically aim for a consistently reproducible yield, even if slightly lower. Purity specifications for the final product are typically stringent in pharmaceutical applications, often requiring >99% purity.
Q5: What are the regulatory considerations for manufacturing this compound as an Active Pharmaceutical Ingredient (API)?
When this compound is synthesized as an API, all manufacturing processes must adhere to Good Manufacturing Practices (GMP). This includes stringent control over raw materials, detailed documentation of all manufacturing steps, and robust analytical methods for quality control. Impurity profiling is a critical aspect, with regulatory bodies like the FDA and EMA requiring identification and quantification of any impurity present at a level of 0.1% or higher.[5][6]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
A drop in yield is a common challenge when transitioning from laboratory to pilot or production scale. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Heat Transfer | Optimize reactor heating/cooling system. Use a jacketed reactor with precise temperature control. Consider a staged addition of reagents to manage exotherms. | Improved reaction control, minimizing the formation of thermal degradation byproducts. |
| Poor Mixing/Mass Transfer | Evaluate and optimize the agitator design and speed. Ensure homogeneous mixing of reactants. For multiphase reactions, ensure efficient phase transfer. | Increased reaction rate and conversion, leading to higher yield. |
| Suboptimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale. Perform Design of Experiments (DoE) at the pilot scale. | Identification of robust operating conditions that maximize yield at scale. |
| Side Reactions | Identify byproducts through analytical techniques (e.g., LC-MS, GC-MS). Adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize side reactions. | Increased selectivity towards the desired product and simplified purification. |
| Product Loss During Workup | Optimize extraction, filtration, and drying steps. Ensure correct pH adjustments during extractions. Use appropriate filter media and drying technologies for the scale. | Minimized physical loss of product, leading to improved isolated yield. |
Issue 2: Impurity Profile Changes at Scale
New or elevated levels of impurities are frequently observed during scale-up. A systematic approach is necessary to identify and control these impurities.
| Observed Impurity | Potential Source | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time at a larger scale. | Increase reaction time and/or improve mixing efficiency. Consider using Process Analytical Technology (PAT) to monitor reaction completion in real-time.[7][8][9] |
| Isomeric Byproducts | Change in regioselectivity under different temperature profiles or pH conditions in a larger reactor. | Tighter control over reaction temperature and pH.[10] |
| Over-reaction/Degradation Products | "Hot spots" in the reactor due to poor heat transfer, leading to thermal degradation. | Improve temperature control and agitation. Consider a continuous flow process for better heat management. |
| Solvent-Related Impurities | Impurities present in the bulk solvent or side reactions involving the solvent. | Use high-purity solvents and ensure the chosen solvent is stable under the reaction conditions. |
| Catalyst-Related Impurities | Incomplete removal of the catalyst or catalyst-derived byproducts. | Optimize catalyst removal steps, such as filtration or extraction. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via Hantzsch Route
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Typical Yield | 85-92% | 78-85% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Purity (Crude) | ~95% | ~90-93% |
| Purity (After Recrystallization) | >99.5% | >99.0% |
| Major Impurity 1 (Unreacted Thioamide) | <0.5% | <1.0% |
| Major Impurity 2 (Dimer) | <0.2% | <0.5% |
Experimental Protocols
Pilot-Scale Synthesis of this compound (Hantzsch Method)
Materials:
-
α-halo-acetaldehyde derivative (1.0 eq)
-
Thioformamide (1.1 eq)
-
Ethanol (as solvent)
-
Sodium Bicarbonate (for neutralization)
-
Toluene (for extraction)
-
Activated Carbon (for decolorization)
Procedure:
-
Reaction Setup: Charge a 100 L glass-lined reactor with ethanol under a nitrogen atmosphere.
-
Reagent Addition: Add thioformamide to the reactor and stir until dissolved. Begin controlled addition of the α-halo-acetaldehyde derivative, maintaining the internal temperature below 25°C to manage the initial exotherm.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to 20-25°C. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extraction: Add toluene to the reactor and stir. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Treat the combined organic layers with activated carbon at 50-60°C for 1 hour. Filter the hot solution through a filter press.
-
Crystallization: Concentrate the filtrate under vacuum to initiate crystallization. Cool the slurry to 0-5°C and hold for at least 2 hours.
-
Isolation and Drying: Filter the product using a centrifuge or filter dryer. Wash the cake with cold toluene. Dry the product under vacuum at 50-60°C until the residual solvent levels are within specification.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis scale-up.
Caption: Interdependencies of key factors in the scale-up of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. longdom.org [longdom.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 5-Thiazolamine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic functionalization of 5-thiazolamine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 5-halo-thiazolamine derivative is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in cross-coupling reactions involving 5-halothiazolamines are a frequent challenge. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts may not be efficient due to the electron-rich nature and potential for catalyst poisoning by the thiazole's sulfur atom.
-
Troubleshooting:
-
Switch to a more electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.[1]
-
For challenging couplings, consider using a pre-catalyst like a PEPPSI-type catalyst, which can be more resistant to deactivation.
-
Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). Be aware that excessive loading can sometimes lead to the formation of inactive palladium black.
-
-
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.
-
Troubleshooting:
-
For Suzuki couplings, screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often effective in challenging couplings.[1]
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and handled under an inert atmosphere.[1]
-
-
-
Solvent System: The solvent affects the solubility of reactants and the catalyst's activity.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition.
-
Troubleshooting:
-
Most cross-coupling reactions are run at elevated temperatures, typically between 80-120 °C.[1][2] If the reaction is sluggish, a moderate increase in temperature might improve the yield. Conversely, if decomposition is observed, lowering the temperature and extending the reaction time may be beneficial.
-
-
-
Protodehalogenation: A common side reaction is the loss of the halogen atom from the thiazole ring, especially with electron-rich systems.
-
Troubleshooting:
-
Catalyst Poisoning
Question: My palladium-catalyzed C-H activation/arylation reaction on a 5-aminothiazole substrate is sluggish or failing. Could the sulfur atom be poisoning the catalyst?
Answer: Yes, catalyst poisoning by the sulfur atom in the thiazole ring is a well-known issue. The sulfur can coordinate to the palladium center, inhibiting its catalytic activity.
-
Troubleshooting:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Use Specific Ligands: Employ electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center and reduce poisoning.
-
Consider Alternative Metals: Copper-based catalyst systems may be less susceptible to sulfur poisoning in certain transformations.
-
Side Reactions in Sonogashira Coupling
Question: In my Sonogashira coupling with a 5-iodo-thiazolamine, I'm observing significant alkyne homocoupling (Glaser coupling). How can I prevent this?
Answer: Glaser coupling is a common side reaction in Sonogashira couplings. It is a copper-mediated oxidative homocoupling of terminal alkynes.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Ensure the reaction is carried out under a rigorously inert atmosphere (argon or nitrogen) to exclude oxygen, which promotes Glaser coupling.
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. It not only acts as a base but also helps to keep the copper(I) in its active state and can inhibit the homocoupling pathway. Ensure it is high purity and properly degassed.[1]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring more specialized ligands and conditions, these methods completely avoid Glaser coupling.
-
Data Presentation
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-aminothiazole Derivatives
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Arylboronic acid | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2%) | XPhos (4-6%) | K₂CO₃ (3) | Dioxane | 100 |
| Alkylboronic ester | PdCl₂(dppf) (5%) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 |
Data adapted from conditions for 2-Amino-5-bromo-4-t-butylthiazole and may require optimization for this compound.[1]
Table 2: Recommended Catalysts for Buchwald-Hartwig Amination of 5-Bromo-2-aminothiazole Derivatives
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | NaOtBu (1.5) | Toluene | 100-110 |
| Secondary Aliphatic Amine | Pd(OAc)₂ (2%) | BrettPhos (4%) | LHMDS (1.5) | Dioxane | 100 |
| Arylamine | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2) | Toluene | 110 |
Data extrapolated from general Buchwald-Hartwig protocols and conditions for related bromo-heterocycles.[1][3]
Table 3: Conditions for Sonogashira Coupling of 5-Halo-2-aminothiazoles
| Thiazole Substrate | Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 5-Iodo-2-aminothiazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5%), CuI (1-3%) | Et₃N (3-5) | DMF | 70 |
| 5-Bromo-2-aminothiazole | Terminal Alkyne | Pd(PPh₃)₄ (5%), CuI (2%) | DIPEA (4) | Toluene | 90 |
These are general starting conditions and will likely require optimization for specific substrates.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-thiazolamine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromo-thiazolamine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-thiazolamine, the boronic acid or ester, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium source and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-thiazolamine
This protocol is a general guideline and requires an inert atmosphere.
Materials:
-
5-Bromo-thiazolamine (1.0 equiv)
-
Amine coupling partner (1.1-1.3 equiv)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base. Handle the base in a glovebox if possible.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add 5-bromo-thiazolamine followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 3: General Procedure for Sonogashira Coupling of 5-Iodo-thiazolamine
This protocol should be performed under strictly anaerobic conditions.
Materials:
-
5-Iodo-thiazolamine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Degassed solvent (e.g., DMF)
-
Base (e.g., Et₃N)
Procedure:
-
To a Schlenk flask, add 5-iodo-thiazolamine, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
The filtrate can then be worked up by washing with aqueous solutions and purified by column chromatography.[1]
Mandatory Visualization
References
Technical Support Center: Solvent Effects on Aminothiazole Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for studying the reaction kinetics of aminothiazoles?
A1: Solvent polarity and proticity can significantly influence the reaction rate and mechanism. Solvents can affect the stability of reactants, transition states, and products, thereby altering the activation energy of the reaction. For instance, polar solvents may stabilize charged intermediates, accelerating the reaction, while non-polar solvents might be preferred for reactions involving neutral species.
Q2: What are the common challenges encountered when studying the kinetics of aminothiazole reactions?
A2: Common challenges include:
-
Low Solubility: Aminothiazole derivatives may have limited solubility in a range of solvents, making it difficult to achieve the desired concentrations for kinetic studies.
-
Compound Instability: Some aminothiazoles can be unstable, particularly in certain solvents like DMSO, where decomposition can occur. This can lead to non-reproducible results. It is often advisable to prepare fresh stock solutions before biological assays or kinetic experiments.
-
Side Reactions: Unwanted side reactions can compete with the main reaction, complicating the kinetic analysis. Common side reactions include polymerization and reactions with trace impurities in the solvent.[1]
-
Difficulty in Monitoring Reaction Progress: Depending on the reaction, it may be challenging to find a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to monitor the concentration changes of reactants or products over time, especially if there is spectral overlap between species.
Q3: How do I choose an appropriate solvent for my kinetic experiment?
A3: The choice of solvent should be based on:
-
Solubility of Reactants: Ensure all reactants are fully soluble at the desired concentrations.
-
Inertness: The solvent should not react with any of the reactants or products.
-
Polarity and Protic/Aprotic Nature: Select a range of solvents with varying polarities and proticities to systematically study the solvent effects.
-
Compatibility with Analytical Method: The solvent should be compatible with the chosen analytical technique (e.g., transparent in the UV-Vis region of interest).
Troubleshooting Guides
Problem 1: My reaction is not proceeding, or the rate is much slower than expected.
| Possible Cause | Recommended Action | Expected Outcome |
| Poor Solubility of Reactants | Try a different solvent or a co-solvent system to improve solubility. Gentle heating may also help, but monitor for any degradation. | Increased reactant concentration in solution, leading to a more accurate and potentially faster reaction rate. |
| Inappropriate Solvent Polarity | The transition state may be less polar than the reactants. Try a less polar solvent to see if the rate increases. | An increase in reaction rate if the transition state is indeed less polar. |
| Catalyst Deactivation | If the reaction is catalyzed, the catalyst may be deactivated by impurities in the solvent or reactants. | Use purified, anhydrous solvents and high-purity reactants. |
Problem 2: I am observing inconsistent or non-reproducible kinetic data.
| Possible Cause | Recommended Action | Expected Outcome |
| Decomposition of a Reactant | Aminothiazoles can be unstable. Prepare fresh solutions for each experiment and store them appropriately (e.g., at low temperature, protected from light). | Consistent starting material concentration and reproducible kinetic traces. |
| Presence of Water or Oxygen | Trace amounts of water or oxygen can interfere with some reactions. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature Fluctuations | Reaction rates are highly sensitive to temperature. | Use a thermostatically controlled bath to maintain a constant temperature throughout the experiment. |
Problem 3: I am seeing unexpected peaks in my chromatogram or spectrum.
| Possible Cause | Recommended Action | Expected Outcome |
| Side Reactions | The solvent may be promoting an alternative reaction pathway. | Change the solvent to one that may disfavor the side reaction (e.g., switch from a protic to an aprotic solvent). |
| Impure Starting Materials or Solvent | Impurities can react to form unexpected products. | Purify the starting materials and use high-purity solvents. |
Data Presentation: Case Study
The following table summarizes the kinetic data for the reaction of 4-(pyren-1-yl)thiazol-2-amine with 4,6-dinitrobenzofuroxan (DNBF) in various solvents at 20 °C. The reaction was studied under pseudo-first-order conditions with an excess of the aminothiazole.
| Solvent | Dielectric Constant (ε) | Pseudo-first-order rate constant (k_obsd) / s⁻¹ |
| Methanol | 32.7 | Not explicitly provided, but adduct formation with solvent was observed.[2] |
| Ethanol | 24.6 | Not explicitly provided, but adduct formation with solvent was observed.[2] |
| Propanol | 20.3 | Not explicitly provided, but adduct formation with solvent was observed.[2] |
| Butanol | 17.5 | Not explicitly provided, but adduct formation with solvent was observed.[2] |
| Acetonitrile | 37.5 | A linear relationship between k_obsd and the concentration of the aminothiazole was observed, indicating first-order kinetics with respect to the aminothiazole.[2][3] |
| Tetrahydrofuran (THF) | 7.6 | Adduct formation was observed.[2] |
| Dimethylformamide (DMF) | 36.7 | Adduct formation was observed.[2] |
Note: In protic solvents like alcohols, the formation of an adduct between DNBF and the solvent was a competing reaction.[2]
Experimental Protocols
Protocol 1: Kinetic Measurements by UV-Vis Spectroscopy
This protocol is based on the kinetic study of the reaction between 4-(pyren-1-yl)thiazol-2-amine and DNBF.[2][3]
-
Preparation of Solutions:
-
Prepare a stock solution of 4,6-dinitrobenzofuroxan (DNBF) in the desired solvent (e.g., acetonitrile).
-
Prepare a series of stock solutions of 4-(pyren-1-yl)thiazol-2-amine in the same solvent at different concentrations.
-
-
Kinetic Run:
-
Equilibrate the solutions of the aminothiazole and DNBF to the desired temperature (e.g., 20 °C) in a thermostatted water bath.
-
In a quartz cuvette, place the solution of the aminothiazole.
-
Initiate the reaction by adding a small volume of the DNBF solution to the cuvette, ensuring rapid mixing. The concentration of the aminothiazole should be in large excess (at least 10-fold) over the DNBF concentration to ensure pseudo-first-order conditions.
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Monitor the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product (the σ-adduct, e.g., 482 nm).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obsd) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot k_obsd against the concentration of the aminothiazole. The slope of this plot will give the second-order rate constant (k2).
-
Mandatory Visualizations
References
- 1. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Thiazole Synthesis Temperature Management
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding temperature control in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in thiazole synthesis?
Temperature is a crucial parameter in most chemical reactions, including thiazole synthesis, as it directly influences reaction rate, product yield, and purity.[1] For many organic syntheses, temperature set points must be closely controlled to prevent unwanted side reactions or decomposition of reactants and products.[2] In thiazole synthesis, particularly the widely used Hantzsch method, improper temperature management can lead to the formation of byproducts, reducing the overall yield and complicating purification.[3] Conversely, some reactions require specific temperature thresholds to be initiated and sustained.[4]
Q2: What are the typical temperature ranges for the Hantzsch and Cook-Heilbron thiazole syntheses?
The optimal temperature varies significantly between different thiazole synthesis methods.
-
Hantzsch Thiazole Synthesis: This method, which involves reacting an α-haloketone with a thioamide, often requires heating.[5][6] Conventional methods may involve refluxing in solvents like ethanol or methanol for several hours.[5][7] Temperatures can range from room temperature to reflux, often around 65°C to 100°C.[5][7] Microwave-assisted Hantzsch synthesis can significantly shorten reaction times and may be conducted at temperatures between 90°C and 130°C.[3][8]
-
Cook-Heilbron Thiazole Synthesis: This method is known for its mild reaction conditions. It typically proceeds at room temperature, involving the reaction of α-aminonitriles with reagents like carbon disulphide.[9][10]
Q3: How does microwave-assisted synthesis affect temperature control compared to conventional heating?
Microwave-assisted synthesis offers a more rapid and efficient heating method compared to traditional oil baths or hot plates.[11] This technique allows for precise and uniform heating of the reaction mixture, which can lead to shorter reaction times, higher yields, and cleaner product formation.[8][12] For example, a Hantzsch synthesis that might require hours under conventional reflux can often be completed in minutes using microwave irradiation at a controlled temperature, such as 90°C for 30 minutes.[8][13]
Q4: What are the common techniques for heating and cooling a reaction?
A variety of methods are available for controlling the temperature of a synthesis reaction.[14]
-
Heating: For temperatures up to around 140-150°C, a hot plate with an oil bath (mineral or silicone oil) is common.[14] For higher temperatures, a heating mantle filled with sand is a safer and less messy alternative.[14] Gentle heating (35-80°C) can be achieved with a simple water bath.[14] Refluxing the solvent will maintain the reaction at the solvent's boiling point.[14]
-
Cooling: For low-temperature reactions, various cooling baths can be used. An ice/salt mixture can achieve temperatures between -15°C and -5°C, while dry ice with acetone or acetonitrile can reach -78°C and -40°C, respectively.[14] For precise and long-term cooling, an automated cryocooler or a synthesis workstation can be employed.[2][14]
Q5: Can continuous flow reactors improve temperature management?
Yes, continuous flow chemistry, often utilizing microreactors, provides exceptionally efficient heat transfer and precise temperature control.[15][16] The high surface-area-to-volume ratio of these reactors allows for rapid heating and cooling, minimizing the risk of uncontrolled exothermic events and improving process safety and reproducibility.[16][17] This level of control is often difficult to achieve in traditional batch reactors, especially during scale-up.[15]
Troubleshooting Guide
This guide addresses common issues encountered during thiazole synthesis, with a focus on temperature-related causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. Many Hantzsch syntheses require heat to initiate.[6] | Increase Temperature: Gradually increase the temperature, monitoring the reaction's progress via TLC. For Hantzsch synthesis, refluxing in a suitable solvent like ethanol is a common starting point.[6][7] |
| Excessive Temperature: Overheating can lead to the decomposition of starting materials, intermediates, or the final product.[3] | Lower Temperature: If decomposition is suspected (e.g., charring or unexpected color changes), reduce the reaction temperature. Consider using a lower-boiling solvent or a precisely controlled heating apparatus.[2][14] | |
| Formation of Impurities / Side Products | Incorrect Temperature Profile: Some reactions, especially multicomponent ones, are sensitive to the rate of heating or the stability of the set temperature. Fluctuations can favor side reactions.[1][3] | Ensure Stable Temperature Control: Use a reliable temperature controller with an oil bath, heating mantle, or an automated synthesis workstation to maintain a stable temperature.[1][2] For exothermic reactions, ensure adequate cooling is available to prevent temperature spikes. |
| Side Reactions at High Temperatures: Thioamides can be unstable under certain conditions, and high heat can promote competing reaction pathways.[6] | Optimize Temperature: Conduct small-scale experiments to find the lowest effective temperature that provides a good yield in a reasonable timeframe.[3] Consider switching to a milder synthesis method if possible, such as microwave-assisted synthesis which often uses lower overall heat energy due to shorter times.[11] | |
| Reaction Fails to Reach Completion | Insufficient Heat/Energy: The activation energy for the final cyclization or dehydration step may not be met. | Increase Temperature or Switch to Microwave: If the reaction stalls, increasing the temperature or extending the reaction time may help. Alternatively, microwave irradiation can often provide the necessary energy to drive the reaction to completion more efficiently than conventional heating.[8][18] |
| Uncontrolled Exothermic Reaction (Runaway) | Inadequate Heat Dissipation: The reaction generates heat faster than it can be removed from the vessel, often during large-scale synthesis.[2] | Improve Cooling and Control Addition: Ensure the reaction vessel is in a cooling bath (e.g., ice-water) to absorb excess heat. Add reagents dropwise and at a controlled rate to manage the rate of heat generation. For larger scales, consider using a continuous flow reactor for superior temperature management.[15][16] |
Quantitative Data Summary
The following tables summarize reaction conditions from various thiazole synthesis studies, highlighting the impact of temperature and methodology on reaction outcomes.
Table 1: Hantzsch Synthesis - Conventional Heating vs. Microwave Irradiation
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ethanol/Water | 65 | 2 - 3.5 h | 79 - 90 | [7] |
| Conventional | 2-bromoacetophenone, thiourea | Methanol | ~100 (Hot Plate Setting) | 30 min | High | [5][6] |
| Conventional | α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH | 80 | 20 min | up to 73 | [19] |
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol | 90 | 30 min | 95 | [8][13] |
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Ethanol | 90 - 120 | 30 min | 85 | [8] |
| Microwave | propargyl bromides, thiourea derivatives | DMF | 130 | 10 min | High | [18] |
Table 2: Cook-Heilbron Synthesis Conditions
| Reactants | Reagent | Conditions | Yield | Reference(s) |
| α-aminonitriles | Carbon disulphide, dithioacids, etc. | Room temperature, mild/aqueous conditions | Significant | [9][10] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5][6]
-
Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring.
-
Reaction Time: Maintain the temperature and continue stirring for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow the solution to cool to room temperature.
-
Workup: Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Rinse the collected solid with water to remove any residual salts.
-
Drying: Spread the solid on a watch glass and allow it to air dry to yield the final product.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [8]
-
Reaction Setup: In a specialized microwave reaction tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).
-
Solvent Addition: Add 2 mL of methanol to the tube.
-
Sealing: Securely cap the reaction tube.
-
Microwave Irradiation: Place the tube in a microwave reactor and irradiate at a constant temperature of 90°C for 30 minutes.
-
Cooling: After the reaction is complete, allow the tube to cool to room temperature.
-
Isolation: The product typically precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Washing: Wash the collected product with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product under a vacuum.
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing thiazole synthesis.
References
- 1. zeroinstrument.com [zeroinstrument.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jst.org.in [jst.org.in]
- 17. almacgroup.com [almacgroup.com]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolating 5-Thiazolamine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for isolating 5-thiazolamine products. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can be broadly categorized into inorganic salts and organic byproducts. Inorganic salts, such as sodium chloride or potassium bromide, often result from the reagents used in the synthesis.[1] Organic impurities may include unreacted starting materials or side-products formed during the reaction.
Q2: What is a recommended initial purification strategy for removing inorganic salts?
A2: An effective initial step is recrystallization from water. This compound derivatives often have moderate solubility in hot water and are significantly less soluble in cold water. In contrast, inorganic salt byproducts are typically highly soluble in water, even at lower temperatures, allowing for their removal.[1]
Q3: My compound is still impure after recrystallization from water. What should be my next step?
A3: If organic impurities persist, a second recrystallization from an organic solvent system (e.g., ethanol/water) or column chromatography on silica gel is recommended.[1][2] The choice of solvent for recrystallization is crucial and may require some screening to find the optimal system.
Q4: How can I assess the purity of my isolated this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Purity can also be evaluated using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the workup of this compound products.
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the amine product. Perform multiple extractions with a smaller volume of organic solvent. | Increased recovery of the product from the aqueous phase. |
| Product is Too Soluble in Recrystallization Solvent | Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) before filtration. Minimize the amount of hot solvent used for dissolution.[1] | Maximized precipitation of the product and minimized loss in the mother liquor. |
| Premature Crystallization During Hot Filtration | Preheat the filtration funnel and the receiving flask to prevent the product from crashing out of solution prematurely.[1] | A smooth filtration process without loss of product on the filter paper or funnel. |
| Incomplete Precipitation | Allow sufficient time for crystallization to occur after cooling. Gently scratching the inside of the flask can sometimes induce crystallization. | Complete precipitation of the dissolved product, leading to a higher isolated yield. |
Problem 2: Persistent Impurities Detected by TLC/HPLC
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ineffective Recrystallization | The chosen solvent system may not be suitable for separating the impurities. Experiment with different solvent systems or consider column chromatography.[1] | Improved separation of the product from impurities, leading to higher purity. |
| Co-eluting Impurities in Chromatography | Adjust the polarity of the mobile phase in your column chromatography. A shallower gradient or isocratic elution might be necessary to improve separation.[1] | Better resolution between the product and impurity peaks/spots. |
| Product Degradation | Some this compound derivatives can be sensitive to heat, acid, or base. Ensure that the purification conditions are mild and appropriate for your specific compound.[1] | Minimized formation of degradation products during the workup process. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is useful for separating the basic this compound product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1 M NaOH, saturated NaHCO₃ solution) until the this compound product precipitates out.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table summarizes typical yields for 5-aminothiazole derivatives obtained through different purification methods as reported in the literature.
| Derivative | Purification Method | Yield (%) | Reference |
| 3-[(4-Acetamidophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | Dissolving in aq. Na₂CO₃, filtration, and acidification | 69 | [3] |
| 3-[(4-Aminophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | Recrystallization from 2-propanol | 88 | [3] |
| 5-substituted-2-aminothiazoles | Recrystallization (DMF/H₂O) or Column Chromatography (hexane-ethyl acetate) | Varies | [2] |
| 2-amino-thiazole derivatives | Recrystallization from absolute ethanol | Varies | [4] |
Visualizations
Experimental Workflow: General Workup Procedure
Caption: A generalized workflow for the isolation and purification of this compound products.
Logical Relationship: Troubleshooting Purification
Caption: A decision-making diagram for troubleshooting common issues in this compound purification.
References
Technical Support Center: Avoiding Isomer Formation in Thiazole Synthesis
Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on controlling and avoiding the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiazoles, and which are prone to isomer formation?
A1: The two most prevalent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis. The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is particularly susceptible to forming isomeric products, especially when using N-substituted thioureas under acidic conditions.[1] The Cook-Heilbron synthesis is a reliable method for producing 5-aminothiazoles with good regioselectivity under mild conditions.[2][3]
Q2: I am observing a mixture of isomers in my Hantzsch synthesis. What are the key factors that influence regioselectivity?
A2: The formation of isomers in the Hantzsch synthesis is primarily influenced by the reaction conditions. In neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[1] The choice of solvent, temperature, and the nature of the substituents on your starting materials also play a crucial role.
Q3: How can I distinguish between the different thiazole isomers I've synthesized?
A3: A combination of analytical techniques is often necessary.
-
Thin-Layer Chromatography (TLC): Isomers may have different polarities and therefore different Rf values. This can be a quick initial check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing isomers. For example, the chemical shift of the proton at the C5 position of the thiazole ring can be a key indicator to differentiate between 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both the quantification and separation of isomeric mixtures.
-
Infrared (IR) Spectroscopy: Characteristic differences in the IR spectra, such as the CO bands of their trifluoroacetate derivatives, can also be used for identification.[1]
Q4: My desired thiazole isomer is difficult to purify from the reaction mixture. What purification strategies can I employ?
A4: Purification can be challenging, but several methods can be effective:
-
Column Chromatography: This is a standard method for separating isomers with different polarities. A careful selection of the stationary and mobile phases is critical.
-
Recrystallization: If your desired isomer is a solid and has different solubility properties from the unwanted isomer and other impurities, recrystallization can be a highly effective purification technique.
-
Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate pure isomers.
Troubleshooting Guides
Issue 1: Hantzsch Synthesis Yielding a Mixture of Isomers
Possible Cause: The use of acidic reaction conditions with N-monosubstituted thioureas is a common cause of isomer mixture formation.[1]
Solution:
-
Switch to Neutral Conditions: Whenever possible, conduct the reaction in a neutral solvent like ethanol or methanol without the addition of acid. Under neutral conditions, the reaction strongly favors the formation of 2-(N-substituted amino)thiazoles.[1]
-
Optimize Reaction Parameters: If acidic conditions are necessary, systematically optimize the temperature and reaction time. For instance, reactions in a 10M HCl-EtOH (1:2) mixture at 80°C for 20 minutes have been shown to be efficient for generating 2-imino-2,3-dihydrothiazoles, with one specific case yielding 73% of the desired isomer.[1]
-
Modify Starting Materials: The structure of the α-haloketone and the N-substituted thiourea can influence the isomer ratio. Consider if modifications to your starting materials are feasible to favor the desired isomer.
Issue 2: Low Yield in Thiazole Synthesis
Possible Cause: Low yields can result from incomplete reactions, side reactions, or degradation of starting materials or products.
Solution:
-
Check Reagent Purity: Ensure that your α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. Monitoring the reaction by TLC is crucial to determine the point of maximum product formation and avoid degradation.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Multiple Unidentified Spots on TLC
Possible Cause: Besides the desired product and its isomer, other side products can form during the synthesis.
Solution:
-
Identify Potential Side Products: Common side products in Hantzsch synthesis include unreacted starting materials, and in some cases, oxazoles if the thioamide is contaminated with the corresponding amide.
-
Purification: Use column chromatography with a gradient elution to separate the different components. Collect fractions and analyze them by NMR or other spectroscopic methods to identify each compound.
-
Re-evaluate Reaction Conditions: The formation of multiple side products often indicates that the reaction conditions are not optimal. Revisit the troubleshooting steps for low yield and isomer formation.
Quantitative Data
The choice of reaction conditions can significantly impact the yield and regioselectivity of the Hantzsch thiazole synthesis. The following table summarizes the effect of different solvents and catalysts on a model reaction.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | None | Reflux | 5 | 50 | [4] |
| 2 | Ethanol | None | Reflux | 4 | 75 | [4] |
| 3 | Methanol | None | Reflux | 4 | 68 | [4] |
| 4 | 1-Butanol | None | Reflux | 3 | 80 | [4] |
| 5 | 2-Propanol | None | Reflux | 3.5 | 78 | [4] |
| 6 | Ethanol/Water (1:1) | SiW.SiO₂ (15%) | 65 | 2-3.5 | 79-90 | [5] |
| 7 | Ethanol/Water (1:1) | SiW.SiO₂ (15%) | Room Temp (Ultrasonic) | 1.5-2 | 85-95 | [5] |
Experimental Protocols
Protocol 1: Regioselective Hantzsch Synthesis of 2-(N-Substituted amino)thiazoles (Neutral Conditions)
This protocol is designed to favor the exclusive formation of 2-(N-substituted amino)thiazoles by avoiding acidic conditions.
Materials:
-
α-Haloketone (1.0 eq)
-
N-Substituted thiourea (1.0 eq)
-
Ethanol (or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1.0 eq) in ethanol.
-
Add the N-substituted thiourea (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles
This protocol describes a general procedure for the synthesis of 5-aminothiazoles, which is known for its high regioselectivity under mild conditions.[2][3]
Materials:
-
α-Aminonitrile (1.0 eq)
-
Carbon disulfide (or other dithioacid/isothiocyanate) (1.1 eq)
-
Pyridine (or other suitable base)
-
Ethanol
Procedure:
-
Dissolve the α-aminonitrile (1.0 eq) in a mixture of ethanol and pyridine at room temperature.
-
Slowly add carbon disulfide (1.1 eq) to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting Workflow for Isomer Formation.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 5-Thiazolamine Derivatives: A Comparative Guide to NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For scientists working with 5-thiazolamine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, a thorough understanding of their structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information on the molecular framework and connectivity. This guide offers a comparative overview of these techniques in the characterization of this compound derivatives, supported by experimental data and protocols.
Unveiling the Molecular Architecture: NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and determining the precise arrangement of substituents.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for structural assignment.
Key Diagnostic Signals for this compound Derivatives:
-
H4 Proton: The proton at the 4-position of the thiazole ring typically appears as a singlet in the aromatic region. Its chemical shift is influenced by the nature of the substituent at the 2-position.
-
Amino (NH₂) Protons: The protons of the 5-amino group usually appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. In some cases, these protons may exchange with deuterium in deuterated solvents like D₂O, leading to the disappearance of the signal, which can be a useful diagnostic tool.
-
Substituent Protons: The chemical shifts and multiplicities of protons on the substituents at the 2- and 4-positions provide valuable information about their structure.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Substituents (R¹, R²) | H4 (δ, ppm) | NH₂ (δ, ppm) | Other Key Signals (δ, ppm) |
| 2-Methyl-5-aminothiazole | 7.55 (s, 1H) | 7.17 (br s, 2H) | 2.17 (s, 3H, CH₃)[1] |
| 2-Amino-4-phenylthiazole | 7.20 (s, 1H) | 7.95 (s, 2H) | 7.83-6.72 (m, 5H, Ar-H)[1] |
| 2-(Methylamino)-4-methyl-5-aminothiazole | - | 12.24 (s, 1H) | 5.68 (s, 2H, pyrimidine-H and thiazole-H), 3.37 (s, 3H, N-CH₃), 2.51 (s, 3H, CH₃), 2.07 (s, 3H, CH₃)[2] |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Data is sourced from various research articles.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
Key Diagnostic Signals for this compound Derivatives:
-
C2, C4, and C5 Carbons: The chemical shifts of the thiazole ring carbons are characteristic. The C2 carbon, being adjacent to two heteroatoms, typically resonates at a lower field compared to C4 and C5. The C5 carbon, bearing the amino group, is also significantly influenced.
-
Substituent Carbons: The signals from the carbon atoms of the substituents are crucial for confirming their identity and attachment to the thiazole ring.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound/Substituents (R¹, R²) | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Key Signals (δ, ppm) |
| 2-Methyl-5-aminothiazole | 169.2 | 153.4 | 111.1 | 15.7 (CH₃)[1] |
| 2-Amino-4-(p-tolyl)thiazole | 167.4 | 150.7 | 104.6 | 138.1, 132.6, 129.1, 126.1 (Aromatic C), 20.9 (CH₃)[3] |
| 2-(Methylamino)-4-methyl-5-aminothiazole | - | - | - | 166.7 (C=O), 147.6, 145.7, 132.6, 131.9, 129.6, 127.3, 125.5, 119.8, 114.3, 112.0, 110.9 (Ar-C and C=C), 34.0 (N-CH₃), 30.1 (CH₂), 18.9 (CH₃)[2] |
Note: Chemical shifts are typically reported in parts per million (ppm) relative to a TMS internal standard. Data is sourced from various research articles.
Determining Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound derivatives, often resulting in a prominent protonated molecular ion peak [M+H]⁺.
Mass Spectral Fragmentation of this compound Derivatives
The fragmentation of this compound derivatives upon ionization can provide valuable structural information. Common fragmentation pathways include:
-
Cleavage of the Thiazole Ring: The five-membered ring can undergo cleavage, leading to characteristic fragment ions.
-
Loss of Substituents: The substituents at the 2- and 4-positions can be lost as neutral molecules or radicals.
-
Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.
Table 3: Representative Mass Spectrometry Data for Aminothiazole Derivatives
| Compound/Substituents (R¹, R²) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-5-chlorothiazole | 134/136 (M⁺) | - |
| 2-(Methylamino)-4-methyl-5-(imidazo[2,1-b]thiazol-6-yl)thiazole | 250 (M⁺) | 239, 234, 224, 220, 206, 191, 188, 183, 150, 119, 91[2] |
| 2-(Methylamino)-4-methyl-5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)thiazole | 283 (M⁺) | 264, 245, 238, 230, 207, 181, 167, 137, 124, 115, 98[2] |
Note: The molecular ion is often observed as the protonated species [M+H]⁺ in ESI-MS. The data presented here is from Electron Ionization (EI) and ESI-MS studies.
Comparison with Other Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques provide complementary information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.[4] For this compound derivatives, characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching can be observed.[5] FT-IR is particularly useful for monitoring the progress of a reaction, for instance, by observing the appearance or disappearance of a carbonyl band in acylation reactions.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. This information is crucial for confirming the molecular formula determined by mass spectrometry.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for the NMR and MS analysis of this compound derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Instrumental Parameters:
-
¹H NMR: A 300-500 MHz spectrometer is typically used. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A 75-125 MHz spectrometer is commonly employed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required. Proton decoupling is used to simplify the spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically in the low µg/mL to ng/mL range) in a suitable solvent, such as methanol or acetonitrile.
-
The solvent should be compatible with the electrospray ionization process. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode.
Instrumental Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is generally preferred for these compounds.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the choice depending on the required mass accuracy and resolution.
-
Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) experiments can be performed. This involves isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the characterization of this compound derivatives and the logical relationship between the different analytical techniques.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical relationship of analytical techniques for structural elucidation.
References
A Comparative Guide to HPLC and LC-MS for the Purity Analysis of 5-Thiazolamine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 5-Thiazolamine is of paramount importance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for purity assessment and impurity profiling. This guide provides an objective comparison of these two methods for the analysis of this compound, offering insights into their respective strengths and weaknesses, supported by detailed experimental protocols and comparative data.
Method Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the purity analysis of this compound depends on several factors, including the required sensitivity, selectivity, the need for structural elucidation of impurities, and the stage of drug development.
High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective technique that is well-suited for routine quality control and purity assessments. When coupled with a UV detector, it can accurately quantify the main component and known impurities that possess a UV chromophore. However, its specificity can be limited in complex samples, and it does not provide structural information about unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is the gold standard for impurity identification and quantification, especially for trace-level impurities and those that lack a UV chromophore.[1] LC-MS provides valuable information on the molecular weight and fragmentation patterns of unknown compounds, which is crucial for their structural elucidation.[2]
The following table summarizes the key performance characteristics of HPLC and LC-MS for the analysis of a novel aminothiazole compound, providing a comparative overview of what can be expected for the analysis of this compound.[3][4]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.06 - 20.60 µg/mL[3] | 1.25 - 1250 ng/mL[4] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | ng/mL to pg/mL range |
| Specificity | Good for known, UV-active impurities | Excellent, based on mass-to-charge ratio |
| Impurity Identification | Not possible | Excellent, provides molecular weight and structural information |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for both HPLC and LC-MS analysis of aminothiazole compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a validated method for the purity determination of a novel aminothiazole.[3]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size).[4]
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 272 nm.[4]
3. Data Analysis:
-
Determine the retention time of the this compound peak.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a method for the quantification of a novel aminothiazole in rat plasma and is suitable for sensitive impurity profiling.[4]
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the impurities and remove matrix interferences.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm particle size).[1]
-
Mobile Phase: Isocratic elution with 15% of a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid and 85% of a 5 mM ammonium formate solution.[1]
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities or full scan mode for the identification of unknown impurities.
3. Data Analysis:
-
Identify impurities based on their retention times and mass-to-charge ratios.
-
Quantify impurities using a calibration curve prepared with certified reference standards.
Visualization of Experimental Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Alternative Analytical Techniques
While HPLC and LC-MS are the primary methods for purity analysis, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be an alternative to HPLC for the analysis of charged species. It offers high efficiency and requires minimal sample and solvent consumption.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any major impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical requirements of the project.
-
HPLC-UV is a reliable and cost-effective method for routine purity testing and quality control, especially when the impurity profile is well-characterized.
-
LC-MS/MS is the superior choice for in-depth impurity profiling, identification of unknown impurities, and trace-level quantification, providing a higher degree of confidence in the purity assessment.[1][2]
For comprehensive characterization and to ensure the highest quality of this compound, a combination of these techniques is often employed, with HPLC for routine analysis and LC-MS for impurity identification and structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Third Dimension: A Comparative Guide to the X-ray Crystallography of Novel 5-Thiazolamine Compounds
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of several novel 5-thiazolamine derivatives and related bioisosteres, presenting key experimental data and detailed protocols to aid in the structural investigation of this important class of compounds.
The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions makes it an attractive core for the development of inhibitors targeting enzymes such as kinases. The precise geometry of substituents on the thiazole ring, as determined by X-ray crystallography, dictates the compound's ability to fit into and interact with its biological target.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound analogs and related heterocyclic compounds. This data allows for a direct comparison of their solid-state structures, revealing how different substitution patterns influence the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) | R-factor | Ref. |
| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | C₇H₆N₄S | Monoclinic | P2₁/c | 14.794(3) | 10.686(2) | 10.477(2) | 90 | 106.52(3) | 90 | 8 | 1587.9(5) | 0.067 | [1] |
| Thiazoline Derivative 5c | C₁₈H₁₇N₃S₂ | Monoclinic | Pc | 9.2105(4) | 7.4969(3) | 12.9869(5) | 90 | 109.440(2) | 90 | 2 | 845.9(1) | N/A | [2] |
| 4-(o-chlorophenyl)-2-aminothiazole | C₉H₇ClN₂S | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [3] |
| 4-t-butyl-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde | C₁₅H₁₈N₂OS | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
Note: Complete crystallographic data for 4-(o-chlorophenyl)-2-aminothiazole and 4-t-butyl-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde were not publicly available in a structured format in the cited references.
Experimental Protocols
Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. The following is a generalized protocol:
Materials:
-
α-haloketone or α-haloaldehyde
-
Thiourea or a substituted thiourea
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or other mild base
Procedure:
-
Dissolve the thiourea derivative (1 equivalent) in ethanol.
-
Add the α-halocarbonyl compound (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent such as ethyl acetate.
-
The crude product is then purified by recrystallization or column chromatography.
X-ray Crystallography Protocol
The following protocol outlines the general steps for single-crystal X-ray diffraction analysis:
1. Crystallization:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate/hexane) to form a near-saturated solution. Allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound to induce crystallization.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
A complete dataset is collected by rotating the crystal through a specific angular range.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow from synthesis to structure-based drug design.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
A Comparative Analysis of the Biological Activities of 5-Thiazolamine Isomers
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them privileged structures in drug discovery. Among these, aminothiazoles are of particular interest due to their presence in numerous clinically approved drugs. This guide provides a comparative overview of the biological activities of the three positional isomers of aminothiazole: 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole, with a focus on their antiproliferative and antimicrobial properties. The information presented is a synthesis of data from various scientific publications.
Data Presentation: Quantitative Comparison of Biological Activity
The biological activity of aminothiazole isomers is highly dependent on the nature and position of various substituents on the thiazole ring and the amino group. The following tables summarize the in vitro antiproliferative and antimicrobial activities of selected derivatives for each isomer, providing a basis for a comparative analysis.
Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of the biological activity, are presented below.
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminothiazole | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Multiple | 0.36 - 0.86 | [1] |
| 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [2] | |
| 2,4-disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 | [2] | |
| 4-Aminothiazole | Amino acid conjugate of aminothiazole (S3c) | A2780CISR (Ovarian) | 11.52 | [3] |
| 5-Aminothiazole | Thiazole-amino acid hybrid (5ad) | A549 (Lung) | 3.68 | [4] |
| Thiazole-amino acid hybrid (5ac) | HeLa (Cervical) | 4.57 | [4] |
Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminothiazole | 2-substituted aminothiazole (SMB-1) | S. aureus | Comparable to Ampicillin | [5] |
| 2-substituted aminothiazole (SMB-1) | E. coli | Comparable to Ampicillin | [5] | |
| 4-Aminothiazole | Thiazole derivative | S. aureus | 1-2 | [6] |
| 5-Aminothiazole | 4',5-bisthiazole derivative | M. smegmatis | 30.38 | [7] |
| 2,5'-bisthiazole derivative | M. tuberculosis H37Ra | 9.64 - 23.64 | [7] |
Experimental Protocols
MTT Assay for Antiproliferative Activity
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminothiazole isomers) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a substance.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for assessing biological activity and a known signaling pathway modulated by certain aminothiazole derivatives.
Caption: General workflow for comparing the biological activity of aminothiazole isomers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain 2-aminothiazole derivatives.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties as promising scaffolds for the development of new antibacterial and antifungal candidates targeting multidrug-resistant pathogens [epubl.ktu.edu]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for 5-Thiazolamine Derivatives
The 5-thiazolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] For researchers and drug development professionals, a thorough in vitro evaluation is the foundational step in characterizing the therapeutic potential of novel this compound derivatives. This guide provides a comparative overview of key in vitro assays used to assess the efficacy and mechanism of action of these compounds, complete with experimental data, detailed protocols, and pathway visualizations.
Cell Viability and Cytotoxicity Assays
Determining the effect of a compound on cell viability is a crucial first step in drug discovery. The MTT and XTT assays are colorimetric methods widely used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells use mitochondrial dehydrogenases to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan, which is solubilized before measurement, is directly proportional to the number of viable cells.[4]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced by mitochondrial enzymes to a colored formazan product.[4][5] However, the XTT formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step.[4][5]
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines, expressed as IC50 (the concentration that inhibits cell growth by 50%) or GI50 (the concentration for 50% inhibition of cell proliferation) values.
| Compound ID | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 5q | L1210 | 0.018 | [6] |
| FM3A | 0.023 | [6] | |
| Molt4 | 0.006 | [6] | |
| CEM | 0.009 | [6] | |
| HeLa | 0.014 | [6] | |
| Compound 5b | MCF-7 | 0.48 | [7] |
| A549 | 0.97 | [7] | |
| Compound 7c | HepG2 | 3.35 | [8] |
| MCF-7 | 4.81 | [8] | |
| HCT116 | 4.02 | [8] | |
| HeLa | 5.27 | [8] | |
| Compound 4c | MCF-7 | 10.3 | [9] |
| HepG2 | 15.2 | [9] | |
| BTT-5 | A549 | 9.51 | [10] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 48 hours).[11] Include a vehicle control (e.g., DMSO).[11]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][11]
-
Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[4][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4][11]
Kinase Inhibition Assays
Many this compound derivatives exert their anticancer effects by inhibiting specific protein kinases, which are key regulators of cellular processes like cell cycle progression and signal transduction.[12]
Principle of the Assay Biochemical kinase inhibition assays quantify the ability of a compound to inhibit the activity of a purified kinase.[13] This is often done by measuring the phosphorylation of a substrate, typically through methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by quantifying the amount of ATP consumed during the reaction.[13]
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
The following table presents the in vitro inhibitory activities of representative this compound derivatives against various kinases, expressed as Ki (inhibition constant) or IC50 values.
| Compound ID | Kinase Target | Ki (nM) | IC50 (nM) | Reference |
| Compound 78 | CDK4 | 1 | [14] | |
| CDK6 | 34 | [14] | ||
| Compound 83 | CDK4 | 2 | [14] | |
| CDK6 | 5 | [14] | ||
| Palbociclib | CDK4 | 3 | [14] | |
| CDK6 | 27 | [14] | ||
| AS-252424 | PI3Kγ | 30-33 | [15] | |
| PI3Kα | 935-940 | [15] | ||
| PI3Kβ | 20,000 | [15] | ||
| PI3Kδ | 20,000 | [15] | ||
| BI-87G3 | JNK1 | 1800 | [16] |
Experimental Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a microplate, add the purified kinase, the specific substrate, and the assay buffer to each well.[13]
-
Compound Addition: Add the serially diluted test compound or a positive control to the appropriate wells. Include wells with no inhibitor as a negative control.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[13]
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence or fluorescence plate reader).[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Tubulin Polymerization Assays
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Some this compound derivatives have been shown to inhibit tubulin polymerization.[8][17]
Principle of the Assay This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence over time.
Data Presentation: Inhibition of Tubulin Polymerization
The following table shows the inhibitory activity of selected this compound derivatives on tubulin polymerization.
| Compound ID | IC50 (µM) | Reference |
| Compound 5t | 0.72 | [6] |
| Compound 5w | >0.72, <1.4 | [6] |
| Compound 5l | 1.4 | [6] |
| Compound 5n | 1.4 | [6] |
| Compound 7c | 2.00 | [8] |
| Compound 9a | 2.38 | [8] |
| Compound 5c | 2.95 | [8] |
| Compound 5b | 3.3 | [7] |
| Compound 2e | 7.78 | [17] |
| Combretastatin A-4 (Reference) | 1.4 - 4.93 | [6][17] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Resuspend purified tubulin in a polymerization buffer. Prepare various concentrations of the test compounds.
-
Assay Setup: In a microplate, add the tubulin solution and the test compounds.
-
Initiation: Initiate polymerization by warming the plate to 37°C and adding GTP.
-
Monitoring: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the rate of polymerization from the kinetic curves. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[17]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[18] Assays to detect apoptosis are essential for understanding the mechanism of action of this compound derivatives.
Principle of the Annexin V/PI Assay During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[20] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[20] Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[20]
Data Presentation: Induction of Apoptosis
The following table shows the percentage of apoptotic cells in a cancer cell line after treatment with a this compound derivative.
| Cell Line & Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| MCF-7 Control | 97.98 | 0.51 | 0.29 | 1.22 | [21] |
| MCF-7 + Compound 4c | 62.64 | 22.39 | 9.51 | 5.46 | [21] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound for the desired time (e.g., 24 or 48 hours).[21]
-
Cell Harvesting: Collect both floating and adherent cells.[21]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after incubation.[21] Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[21]
Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer.[22] Many anticancer drugs, including some this compound derivatives, induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.[23]
Principle of the Assay Cell cycle analysis by flow cytometry is based on the measurement of DNA content.[22][24] A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA.[11] The fluorescence intensity of the stained cells is therefore proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][22]
Data Presentation: Cell Cycle Arrest
While a specific data table for cell cycle arrest by this compound derivatives is not available in the provided search results, studies have shown that these compounds can induce cell cycle arrest, often in the G2/M phase.[23] The data would typically be presented as the percentage of cells in each phase of the cell cycle after treatment.
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).[11]
-
Cell Harvesting and Fixation: Harvest and wash the cells with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[11]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[11]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 19. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of DNA damage, apoptosis and cell cycle perturbation mediate cytotoxic activity of new 5-aminosalicylate-4-thiazolinone hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 5-Thiazolamine and aminothiazole
A Comparative Guide to 5-Thiazolamine and 2-Aminothiazole for Researchers
In the landscape of heterocyclic chemistry, aminothiazoles represent a cornerstone for the development of a myriad of biologically active compounds. Among the different isomers, 2-aminothiazole has been the subject of extensive research, leading to its establishment as a privileged scaffold in medicinal chemistry. This guide provides a comparative study of this compound and its more prominent isomer, 2-aminothiazole, offering insights into their chemical properties, synthesis, and biological applications, supported by experimental data and protocols for the research community.
Introduction to Aminothiazole Isomers
Aminothiazoles are a class of heterocyclic compounds featuring a thiazole ring substituted with an amino group. The position of the amino group on the thiazole ring gives rise to different isomers, namely 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole (this compound). While all isomers share a common heterocyclic core, the position of the amino group significantly influences their chemical reactivity and biological activity. The vast majority of scientific literature and drug development has focused on 2-aminothiazole, leaving other isomers like this compound relatively unexplored.
Comparative Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and 2-aminothiazole. While both share the same molecular formula and weight, their structural differences lead to variations in properties such as melting point and chemical reactivity.
| Property | This compound | 2-Aminothiazole |
| CAS Number | 17721-00-5 | 96-50-4[1] |
| Molecular Formula | C₃H₄N₂S | C₃H₄N₂S[1] |
| Molecular Weight | 100.14 g/mol | 100.14 g/mol [1] |
| Appearance | - | Light brown crystals or brown granular solid[1] |
| Melting Point | - | 86-89 °C[2] |
| Boiling Point | 239.313 °C at 760 mmHg | Decomposes[3] |
| Solubility | Moderate solubility in polar solvents predicted. | Soluble in water, alcohols, and diethyl ether.[4] |
| IUPAC Name | 1,3-thiazol-5-amine | 1,3-thiazol-2-amine[1] |
Synthesis of Aminothiazoles
The synthetic routes to aminothiazoles are well-established, with the choice of method often depending on the desired substitution pattern.
2-Aminothiazole Synthesis: The Hantzsch Reaction
The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4]
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol describes the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.[6]
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filtration flask
Procedure:
-
Dissolve thiourea in 50 mL of water in the round-bottom flask with gentle warming and stirring.
-
Cool the solution to room temperature.
-
Slowly add the chloroacetaldehyde solution dropwise over 15 minutes with continuous stirring.
-
An exothermic reaction will occur. Once the addition is complete, heat the mixture to 80-90°C for 2 hours under reflux.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol to obtain pure 2-aminothiazole.
This compound Synthesis: The Cook-Heilbron Reaction
The synthesis of 5-aminothiazoles is classically achieved through the Cook-Heilbron thiazole synthesis.[7] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds under mild conditions.[5][7]
Biological Activity and Applications
The biological profiles of 2-aminothiazole and this compound are vastly different, primarily due to the extensive investigation into the former.
2-Aminothiazole: A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole core is a key structural component in a wide range of FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities.
| Biological Activity | Examples of 2-Aminothiazole Derivatives |
| Anticancer | Dasatinib, various kinase inhibitors |
| Antimicrobial | Sulfathiazole, Cefixime, Aztreonam[4] |
| Anti-inflammatory | Meloxicam, Amiphenazole[4] |
| Antiviral/Anti-HIV | Ritonavir (contains a thiazole ring) |
| Neuroprotective | Pramipexole[4] |
| Antifungal | Abafungin[4] |
The diverse biological activities of 2-aminothiazole derivatives stem from their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with various biological targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a general method for evaluating the antimicrobial activity of synthesized thiazole derivatives.[8]
Materials:
-
Synthesized thiazole compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar medium
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal drugs (positive controls)
-
Sterile petri plates, sterile borer, incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).
-
Prepare the microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Pour the molten nutrient agar into sterile petri plates and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar plates.
-
Using a sterile borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Add a positive control (standard drug) and a negative control (DMSO) to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
This compound: An Under-Explored Isomer
In stark contrast to its 2-amino counterpart, there is a significant lack of data on the biological activities of this compound and its derivatives. While it is commercially available and used as a building block in chemical synthesis, its potential as a pharmacophore remains largely untapped. The literature does not contain extensive studies or quantitative data on its performance in biological assays. This represents a considerable knowledge gap and an opportunity for future research.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a general workflow for screening aminothiazole derivatives.
References
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 3. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-Thiazolamine Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 5-thiazolamine derivatives in two key therapeutic areas: inflammation and depression. It offers a detailed look at their performance against established alternatives, supported by experimental data, protocols, and visual pathway diagrams to aid in research and development.
Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition
A significant class of this compound derivatives exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The two main isoforms, COX-1 and COX-2, present distinct therapeutic targets. While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and predominantly found at sites of inflammation.[2][3][4]
Comparative Performance of this compound Derivatives as COX Inhibitors
Several studies have demonstrated the potential of thiazole and thiazolidinone derivatives as potent COX inhibitors. Some of these compounds show selectivity towards COX-1, while others target COX-2. The following table summarizes the in vitro inhibitory activity (IC50 values) of various this compound derivatives compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Class | Specific Derivative/Compound | Target | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| 5-Adamantylthiadiazole-thiazolidinone | Compound 3 | COX-1 | 1.08 | [5] |
| Compound 4 | COX-1 | 1.12 | [5] | |
| Compound 14 | COX-1 | 9.62 | [5] | |
| Thiazole Carboxamide | Compound 2a | COX-2 | 0.958 | [6] |
| Compound 2b | COX-1 | 0.239 | [6] | |
| COX-2 | 0.191 | [6] | ||
| Compound 2j | COX-2 | 0.957 | [6] | |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Compound 22a | COX-1 | 3.51 | [7] |
| Compound 22b | COX-1 | 2.03 | [7] | |
| Compound 22c | COX-2 | 3.84 | [7] | |
| Alternative COX Inhibitors | ||||
| Ibuprofen | - | COX-1 | 12.7 | [5] |
| Naproxen | - | COX-1 | 40.10 | [5] |
| Celecoxib | - | COX-2 | 0.002 | [6] |
Signaling Pathway: COX Inhibition
The diagram below illustrates the mechanism of action of COX inhibitors. By blocking the COX enzyme, these drugs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX inhibitory activity of test compounds, based on common methodologies.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., ibuprofen, celecoxib)
-
Stannous chloride solution (to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection or a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Reaction Mixture Preparation: In separate tubes for each test concentration, add the reaction buffer, heme, and the diluted enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the respective tubes. For the control (100% activity), add the solvent vehicle.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all tubes.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions, or monitor the oxidation of TMPD spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antidepressant Action: Monoamine Oxidase A (MAO-A) Inhibition
Certain this compound derivatives have shown potential as antidepressant agents by inhibiting monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[12][13] By inhibiting MAO-A, these drugs increase the levels of these neurotransmitters, which is a well-established mechanism for alleviating symptoms of depression.[14]
Comparative Performance of this compound Derivatives as MAO-A Inhibitors
The inhibitory potential of novel thiazole derivatives against MAO-A has been investigated and compared with established MAO-A inhibitors like moclobemide.
| Compound Class | Specific Derivative/Compound | Target | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| Benzofuran–Thiazolylhydrazone | Compound 2l | MAO-A | 0.07 | [15] |
| Thiazolylhydrazine-Piperazine | Compound 3e | MAO-A | 0.057 | [16] |
| 1,3,4-Thiadiazole Derivative | Compound 6b | MAO-A | 0.060 | [17] |
| Alternative MAO-A Inhibitors | ||||
| Moclobemide | - | MAO-A | 6.06 | [15] |
| Clorgyline | - | MAO-A | 0.06 | [15] |
Signaling Pathway: MAO-A Inhibition
The following diagram illustrates how this compound derivatives can act as MAO-A inhibitors to increase neurotransmitter levels.
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This protocol outlines a common method for assessing the MAO-A inhibitory activity of test compounds.[18][19][20][21]
Objective: To determine the IC50 values of this compound derivatives for the inhibition of human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate (e.g., kynuramine or p-tyramine)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., moclobemide, clorgyline)
-
Detection system:
-
For kynuramine: Spectrophotometer to measure the formation of 4-hydroxyquinoline.
-
For p-tyramine: A coupled enzyme system with horseradish peroxidase (HRP) and a fluorometric probe to detect hydrogen peroxide production.
-
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. Dilute the MAO-A enzyme to the working concentration.
-
Reaction Setup: In a microplate, add the assay buffer, MAO-A enzyme, and the test compound at various concentrations. Include a control with the solvent vehicle.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Detection:
-
Spectrophotometric Method (Kynuramine): Stop the reaction (e.g., by adding NaOH) and measure the absorbance at the appropriate wavelength to quantify the product.
-
Fluorometric Method (p-Tyramine): Measure the fluorescence intensity, which is proportional to the amount of hydrogen peroxide produced.
-
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
This guide provides a foundational understanding of the mechanisms of action for this compound derivatives in two prominent therapeutic areas. The presented data and protocols are intended to facilitate further research and development of this versatile class of compounds.
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. medcentral.com [medcentral.com]
- 5. mdpi.com [mdpi.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 13. psychdb.com [psychdb.com]
- 14. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 15. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
spectroscopic data for substituted 5-aminothiazoles
A comprehensive analysis of the is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This guide provides a comparative overview of their spectral properties, supported by experimental data from various studies. The information is tailored for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The introduction of different substituents at various positions on the 5-aminothiazole ring significantly influences their electronic and structural properties, which is reflected in their spectroscopic data. The following tables summarize the key spectroscopic features for a range of substituted 5-aminothiazoles, providing a basis for comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of 5-aminothiazole derivatives. The chemical shifts are indicative of the electronic environment of the protons and carbons within the molecule.
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Substituted 5-Aminothiazoles (in DMSO-d₆)
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-amino-4-methylthiazole | 7.17 (br, 2H, NH₂), 7.55 (s, 1H, H-thiazole), 2.17 (s, 3H, CH₃) | 169.2 (C=N), 153.4, 111.1, 15.7 (CH₃) | [1] |
| 5,5´-bis(2-amino-4-methyl thiazole)sulfide | 7.13 (s, 4H, NH₂), 2.15 (s, 6H, CH₃) | 168.5, 153.6, 109.0, 15.9 (CH₃) | [2] |
| 5,5´-bis(2-amino-4-phenyl thiazole)sulfide | 7.0 (s, 4H, NH₂), 7.28-7.30 (m, 6H, Ar-H), 7.63-7.66 (m, 4H, Ar-H) | 171.8, 159.3, 134.7, 129.8, 128.8, 128.4, 109.9 | [2] |
| 3-(N-(4-(4-acetamidophenyl)thiazol-2-yl)-β-alaninyl)thiourea | 11.20 (s, 1H, NH), 10.05 (s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.87 (t, 2H, NCH₂), 2.79 (t, 2H, CH₂CO), 2.05 (s, 3H, CH₃) | 179.40 (C=S), 168.37, 166.97, 139.93, 138.35, 127.27, 119.36, 48.88 (NCH₂), 30.43 (CH₂CO), 23.99 (CH₃) | [3][4] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7.72 (s, 2H, NH₂), 4.14 (q, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃) | 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (OCH₂), 17.4 (CH₃), 14.7 (CH₃) | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of key bonds are sensitive to the molecular structure and substituents.
Table 2: Key IR Absorption Frequencies for Substituted 5-Aminothiazoles (KBr, ν, cm⁻¹)
| Compound/Substituent | N-H / O-H | C=O | C=N / C=C | C-S | Reference |
| 5,5´-bis(2-amino-4-methyl thiazole)sulfide | 3194, 3061 | 1676 | - | 808 | [2] |
| 5,5´-bis(2-amino-4-phenyl thiazole)sulfide | 3385, 3271, 3090 | 1688 | 1628, 1515, 1463 | - | [2] |
| 3-(N-(4-(4-acetamidophenyl)thiazol-2-yl)-β-alaninyl)thiourea | 3401-3115 | 1683, 1598 | - | - | [3][4] |
| Schiff base ligands derived from aminothiazole | 3075–3149 | 1725–1749 | 1612–1617 (C=N), 1540–1568 (C=C) | 845–862 | [5][6] |
| 2-amino-4-(3,3-dimethyl-2-oxobutyl)thiazole | 3390, 3297, 3100 | 1644 | 1625, 1600 | 584 | [1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents.
Table 3: UV-Visible Spectroscopic Data for Substituted 5-Aminothiazoles
| Compound/Substituent | Solvent | λ_abs (nm) | log ε | Reference |
| 5-N-arylaminothiazole derivatives (general) | Chloroform | 349 - 398 | - | [7] |
| Zinc-thiazole complexes | THF | 390 | - | [8] |
| Novel aminothiazole (21MAT) | - | 197, 272, 328 | - | [9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their structural confirmation.
Table 4: Mass Spectrometry Data for Selected Substituted 5-Aminothiazoles
| Compound/Substituent | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| Ligand (Z₁) | ESI | - | 310, 291, 270, 247, 232, 203, 171, 152, 134, 120, 95, 81, 43 | [5] |
| Ligand (Z₂) | ESI | 358 [M+] | 329, 313, 293, 282, 266, 196, 194, 165 (base peak), 139, 110, 80, 69, 45 | [5] |
| Ligand (Z₃) | ESI | 359 [M+] | 250, 234, 213, 168, 140, 95 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques used in the characterization of substituted 5-aminothiazoles.
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][5]
-
Sample Preparation : Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.[5][6] Tetramethylsilane (TMS) is used as an internal standard.[5]
-
Data Acquisition : ¹H NMR spectra are recorded, followed by ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.[1][10]
-
Sample Preparation : Solid samples are typically prepared as KBr pellets.[1][4] The sample is mixed with KBr powder and pressed into a thin disk.
-
Data Acquisition : The spectra are recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
UV-Visible Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer is used for analysis.[5]
-
Sample Preparation : The synthesized compounds are dissolved in a suitable solvent, such as chloroform, THF, or ethanol, to prepare a dilute solution (e.g., 10⁻⁵ M).[7]
-
Data Acquisition : The absorbance is measured over the UV-Visible range (typically 200-800 nm). The wavelength of maximum absorbance (λ_max) is recorded.
Mass Spectrometry
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is commonly used.[11]
-
Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the ions is measured. The data provides the molecular weight of the compound and information about its fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted 5-aminothiazoles.
Caption: Workflow for synthesis and spectroscopic analysis of 5-aminothiazoles.
References
- 1. rsc.org [rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Thiazole and Oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and oxazole are five-membered heterocyclic compounds that serve as foundational scaffolds in medicinal chemistry.[1][2][3] Their structural similarities, differing by the presence of a sulfur atom in thiazole versus an oxygen atom in oxazole, lead to distinct physicochemical properties that influence their biological activity. Both nuclei are present in numerous natural products and synthetic drugs, demonstrating a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This guide provides an objective comparison of the bioactivity of thiazole and oxazole analogs, supported by quantitative experimental data. It details key experimental protocols and utilizes diagrams to illustrate structural differences, signaling pathways, and experimental workflows relevant to their evaluation.
Structural and Physicochemical Comparison
The primary difference between thiazole and oxazole is the heteroatom at position 1 (sulfur for thiazole, oxygen for oxazole). This substitution significantly impacts the molecule's electronic and steric properties. Thiazole is considered to have greater π-electron delocalization and aromaticity than oxazole.[3] Furthermore, studies have suggested that thiazoles can form more effective hydrogen bonds than oxazoles, while oxazole-based fragments tend to be less flexible.[7] These fundamental differences can influence how analogs of each scaffold interact with biological targets.[8]
Caption: Core structural and physicochemical differences between thiazole and oxazole.
Comparative Bioactivity Analysis
While both scaffolds are versatile, a review of the literature suggests that thiazole-containing compounds are often identified as more promising candidates, particularly for antiproliferative activities.[1][6]
Anticancer Activity
Thiazole derivatives have demonstrated significant anti-cancer properties, frequently by acting as protein kinase inhibitors.[4][9] Kinases are crucial enzymes in cell signaling pathways, and their deregulation is a hallmark of cancer.[4][10] The thiazole framework is a favored structural motif for interacting with various protein kinases.[4]
In a direct comparative study, analogs of the nonsteroidal anti-inflammatory drug (NSAID) sulindac were synthesized with either oxazole or thiazole rings.[11] While incorporating these rigid heterocycles generally decreased activity compared to the lead compound, several thiazole derivatives showed potent activity against cancer cell lines, with IC50 values in the low micromolar range.[11] Another study on truncated analogs of the natural product Ustat A found that sequential thiazole fragments were critical for cytotoxic activity, whereas the corresponding oxazole analogs were non-toxic.[7]
Caption: Inhibition of a generic kinase signaling pathway by thiazole/oxazole analogs.
Table 1: Comparative Anticancer Activity (IC50/CC50 in µM)
| Compound Class | Analog Structure | HT-29 (Colon) | PC-3 (Prostate) | MDA-MB-231 (Breast) | Reference |
|---|---|---|---|---|---|
| Oxazole Analog | Sulindac Oxazole Amide | 1.6 ± 0.1 | 2.0 ± 0.1 | 2.1 ± 0.1 | [11] |
| Thiazole Analog | Sulindac Thiazole Amide | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 | [11] |
| Oxazole Analog | Truncated Ustat A (2 oxazoles) | >100 | Not Tested | Not Tested | [7] |
| Thiazole Analog | Truncated Ustat A (2 thiazoles) | 26.5 | Not Tested | Not Tested |[7] |
Antioxidant Activity
A direct comparison of the antioxidant potential of a synthesized thiazole derivative versus its oxazole counterpart was performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that the thiazole derivative possessed significantly stronger antioxidant activity.[12]
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-1,3-thiazole -5-carboxylate | DPPH | 64.75 ppm | [12] |
| Ethyl 2-amino-4-methyl-1,3-oxazole -5-carboxylate | DPPH | 275.3 ppm |[12] |
Antimicrobial and Anti-inflammatory Activity
Both thiazole and oxazole derivatives have been extensively studied for antimicrobial and anti-inflammatory activities.[13][14][15] Thiazole-based compounds are integral to several commercial drugs, including the antimicrobial sulfathiazole.[16] Similarly, oxazole analogs are known to inhibit key enzymes like COX, contributing to their anti-inflammatory effects.[17] A study involving benzothiazole derivatives substituted with either thiazole or oxazole moieties found that a specific thiazole-containing compound was the most active for anti-inflammatory action when compared to the reference drug.[18]
Experimental Protocols
Detailed and reproducible experimental design is critical for comparing compounds. Below are standard protocols for assays mentioned in the cited literature.
General Workflow: Synthesis to Bioassay
The development of novel analogs typically follows a path of chemical synthesis followed by biological screening. The Hantzsch condensation is a classic and versatile method for synthesizing both thiazole and oxazole rings.[7][12] Following synthesis and purification, compounds are subjected to various bioassays to determine their activity.
Caption: A typical workflow from chemical synthesis to in vitro biological evaluation.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. It is widely used for screening anticancer compounds.[1]
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole and oxazole analogs in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
DPPH Radical Scavenging Assay Protocol
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[12]
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds (thiazole and oxazole analogs) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each test compound concentration to different wells. Then, add 100 µL of the DPPH solution to each well. A control well should contain methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Data Analysis: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Conclusion
Both thiazole and oxazole scaffolds are of immense value in drug discovery, capable of yielding compounds with a broad spectrum of biological activities. However, comparative data suggests that thiazole analogs frequently exhibit more potent anticancer and antioxidant properties.[1][7][12] The greater aromaticity and different hydrogen bonding capabilities of the thiazole ring may contribute to these enhanced activities.[3][7] The consistent success of thiazoles as kinase inhibitors, in particular, highlights their potential in oncology drug development.[4][9] Future research focusing on direct, side-by-side comparisons of rationally designed thiazole and oxazole analogs will be crucial to further elucidate their structure-activity relationships and guide the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 15. jchemrev.com [jchemrev.com]
- 16. mdpi.com [mdpi.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 5-Thiazolamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the 5-thiazolamine scaffold represents a promising starting point for the design of novel therapeutics. This guide provides a comparative analysis of the drug-likeness of this compound derivatives, benchmarking them against other key nitrogen-sulfur heterocycles. By examining key physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, this guide offers insights supported by experimental data to inform lead optimization and candidate selection.
The inherent structural features of the this compound core, including its hydrogen bonding capabilities and aromatic nature, make it an attractive moiety in medicinal chemistry. However, a thorough understanding of its drug-like properties is paramount for successful drug development. This guide summarizes critical data to aid in this assessment.
Lipinski's Rule of Five: A Primary Filter for Drug-Likeness
Lipinski's Rule of Five is a foundational guideline for predicting the oral bioavailability of a drug candidate.[1] The rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:
-
Molecular Weight (MW) ≤ 500 Da [1]
-
LogP (lipophilicity) ≤ 5 [1]
-
Hydrogen Bond Donors (HBD) ≤ 5 [1]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 [1]
While a valuable initial screening tool, it is important to note that many successful drugs, particularly natural products and compounds utilizing active transport mechanisms, do not strictly adhere to these rules.
Comparative Analysis of Physicochemical Properties
The drug-likeness of this compound derivatives is best understood in the context of other nitrogen-sulfur heterocycles. The following table presents a summary of in silico predicted and, where available, experimental data for representative compounds. It is important to note that comprehensive experimental data for a single, unified series of this compound derivatives is limited in the public domain. Therefore, data from closely related 2-aminothiazole derivatives are included as a proxy.
| Property | This compound (Parent) | Representative 2-Amino-5-Substituted Thiazole Derivative[2][3] | Representative Benzothiazole Derivative[4][5] | Representative Thiadiazole Derivative[6] |
| Molecular Weight (Da) | 100.14 | 250 - 450 (Typical Range) | 200 - 350 (Typical Range) | 200 - 400 (Typical Range) |
| LogP (calculated) | -0.25 (approx.) | 2.0 - 4.5 | 2.5 - 4.0 | 1.5 - 3.5 |
| Hydrogen Bond Donors | 2 | 1 - 3 | 1 - 2 | 0 - 2 |
| Hydrogen Bond Acceptors | 2 | 3 - 6 | 2 - 4 | 3 - 5 |
| Lipinski Violations | 0 | Generally 0 | Generally 0 | Generally 0 |
In Vitro ADMET Profile: A Deeper Dive into Drug-Like Behavior
Beyond physicochemical properties, a compound's interaction with biological systems is critical. The following table summarizes key in vitro ADMET parameters. As with the physicochemical data, experimental results for this compound derivatives are sparse, and data from analogous compounds are used for illustrative purposes.
| ADMET Parameter | This compound Derivatives (Predicted/Inferred) | Comparative Heterocycles (Experimental/In Silico) | Significance in Drug Development |
| Aqueous Solubility | Moderate to High (unsubstituted) | Variable, substituent-dependent | Crucial for dissolution and absorption. Poor solubility can lead to low bioavailability. |
| Permeability (PAMPA) | Moderate | Low to High | Predicts passive diffusion across biological membranes, a key factor in oral absorption and distribution. |
| Metabolic Stability | Likely metabolized by CYP enzymes | Variable; some thiazoles are known CYP inhibitors[4] | Determines the half-life of a drug in the body. High metabolic instability can lead to rapid clearance and reduced efficacy. |
| Cytotoxicity (IC₅₀) | >10 µM (for some derivatives against cancer cell lines)[7] | Highly variable, with some derivatives showing potent cytotoxicity against specific cell lines[7] | Indicates the potential for a compound to be toxic to cells. A key parameter in early safety assessment. |
| hERG Inhibition | Unknown | Some nitrogen heterocycles are known hERG inhibitors | Blockade of the hERG potassium channel can lead to cardiotoxicity, a major reason for drug candidate failure. |
| Mutagenicity (Ames) | Likely non-mutagenic | Generally non-mutagenic | Assesses the potential of a compound to cause DNA mutations, which can lead to cancer. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline standard protocols for key in vitro drug-likeness assays.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive intestinal absorption of compounds.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound, and the acceptor plate wells are filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer solution.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
hERG Channel Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Cell Preparation: Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.
-
Patch Clamp Recording: An automated patch-clamp system is used to measure the electrical current flowing through the hERG channels in individual cells.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The percentage of hERG channel inhibition at each concentration is calculated, and an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to the test compound, with and without a liver extract (S9 fraction) to simulate metabolic activation.
-
Plating: The treated bacteria are plated on a histidine-deficient agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Revertant Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Visualizing Drug-Likeness Assessment
The following diagrams illustrate key workflows and relationships in the assessment of drug-likeness.
Caption: Workflow for assessing drug-likeness, from in silico screening to lead optimization.
Caption: Interrelationships of key ADMET properties for a drug compound.
Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While in silico predictions suggest favorable drug-like properties, this guide highlights the critical need for more comprehensive experimental data to robustly validate these predictions. The provided comparative data and detailed experimental protocols offer a framework for researchers to systematically evaluate the drug-likeness of novel this compound derivatives. By integrating computational and experimental approaches, the path from a promising scaffold to a viable drug candidate can be navigated with greater confidence and efficiency.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
Structure-Activity Relationship of 5-Thiazolamine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-thiazolamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their inhibitory effects on key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The information presented herein is compiled from recent studies and aims to provide a valuable resource for the rational design of novel and potent this compound-based therapeutics.
Comparative Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.
Table 1: SAR of 2-substituted Thiazole Carboxamides as Akt Inhibitors[1]
| Compound | R-group on Phenyl Ring at position 2 | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| 1 | Unsubstituted | Weak | Weak | Weak |
| 5m | Not Specified in Abstract | 25 | 196 | 24 |
Note: Compound 1 is the initial screening hit, N-(1-amino-3-phenylpropan-2-yl)-2-phenylthiazole-5-carboxamide. Compound 5m represents an optimized analog.
Table 2: Inhibitory Activity of Thiazole Derivatives against PI3K/mTOR[2][3]
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 18 | PI3K/AKT/mTOR pathway (in cell lines) | 0.50 - 4.75 | BEZ235 | Not specified |
| 19 | PI3Ka | Better than BEZ235 | BEZ235 | Not specified |
| 19 | PI3Kb | Better than BEZ235 | BEZ235 | Not specified |
| 19 | PI3Kg | Better than BEZ235 | BEZ235 | Not specified |
| 19 | mTORC1 | Notable Inhibition | BEZ235 | Not specified |
| 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar |
| 3b | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker |
| 3e | PI3Kα / mTOR | Less potent than 3b | - | - |
Table 3: Antiproliferative Activity of Thiazole-Hydrazone Hybrids in A549 Lung Cancer Cells[4]
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 2k | 4-methylsulfonylphenyl | 1.43 ± 0.12 |
| 2l | 1,3-benzodioxol-5-yl | 1.75 ± 0.07 |
| 2j | 4-methoxyphenyl | 3.93 ± 0.06 |
| Cisplatin (Reference) | - | 3.90 ± 0.10 |
Key Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound derivatives have been extensively explored as inhibitors of key kinases within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Enzyme and Substrate Preparation: A purified recombinant kinase and its specific substrate (often a peptide or protein) are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The this compound test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The test inhibitor at various concentrations is then added to the wells. Control wells contain DMSO without the inhibitor.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay (e.g., P32): Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[1]
-
Fluorescence-Based Assay (e.g., Z'-LYTE™): Using a fluorescently labeled peptide substrate where phosphorylation leads to a change in fluorescence.[2]
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, K563) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3][4]
-
Compound Treatment: The this compound inhibitors are dissolved in DMSO and diluted in cell culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours). Control cells are treated with vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound inhibitors.
Caption: A generalized workflow for the development of this compound inhibitors.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. Structure-activity relationship studies consistently demonstrate that modifications at various positions of the thiazole ring and its substituents can significantly modulate inhibitory activity and selectivity. The data presented in this guide highlights key structural features that contribute to the potency of these compounds and provides a foundation for the future design of novel anticancer agents. Further investigation into the pharmacokinetics and in vivo efficacy of optimized this compound derivatives is warranted to translate their preclinical promise into clinical applications.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 5-Thiazolamine
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. 5-Thiazolamine and its derivatives are key building blocks in medicinal chemistry, appearing in a variety of pharmacologically active molecules. This guide provides a comprehensive comparison of various synthetic routes to this compound, offering an objective analysis of their efficacy based on experimental data.
This comparison covers classical methods such as the Cook-Heilbron, Hantzsch, and Gabriel syntheses, alongside modern approaches including multi-component reactions and microwave-assisted synthesis. By presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways, this guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Data Presentation: A Comparative Analysis of Efficacy
The selection of a synthetic route is often a trade-off between yield, reaction time, and the availability of starting materials. The following table summarizes the key quantitative parameters for the different synthetic routes to 5-aminothiazoles. It is important to note that while the focus is on this compound, much of the available literature reports on the synthesis of its derivatives. Therefore, where data for the parent compound is limited, representative examples for substituted 5-aminothiazoles are provided to illustrate the efficacy of the method.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Cook-Heilbron Synthesis | α-aminonitriles, carbon disulfide | Room temperature, mild aqueous conditions[1] | Not specified | "Significant"[1] | One of the first high-yield methods for 5-aminothiazoles.[1] |
| Hantzsch Synthesis | α-haloketones, thiourea | Ethanol, reflux | 8 hours (conventional)[2] | 18-55 (conventional)[2] | A widely used and versatile method.[2] |
| Microwave-Assisted Hantzsch | α-haloketones, thiourea | Methanol, 90°C, microwave irradiation[2] | < 30 minutes[2] | 89-95[2] | Significant reduction in reaction time and increase in yield compared to conventional heating.[2] |
| Multi-Component Reaction | Aldehyde, 2-amino-2-cyanoacetamide, elemental sulfur | Base (e.g., triethylamine)[3] | Not specified | Good to excellent | One-pot synthesis providing rapid access to functionalized thiazoles.[3] |
| Gabriel Synthesis | α-acylamino-ketone | Phosphorus pentasulfide | Not specified | Not specified | A method for producing 2,5-disubstituted thiazoles. |
Mandatory Visualization: Synthetic Pathways
The following diagrams, created using the DOT language, illustrate the fundamental transformations for each of the described synthetic routes.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Thiazolamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 5-Thiazolamine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount to mitigate risks and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not always be readily accessible, a comprehensive disposal plan can be formulated based on its known hazards and general guidelines for chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with the following hazards:
Given these hazards, and drawing parallels from structurally similar compounds, it should be handled with the assumption that it may also be toxic upon skin contact or inhalation and potentially harmful to aquatic life with long-lasting effects.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
Required PPE:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2]
-
Skin and Body Protection: A lab coat is required to prevent skin exposure.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a certified respirator should be used.[2]
Quantitative Data Summary
For safe handling and disposal, key identifiers and assumed hazard classifications for this compound are summarized below.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 17721-00-5[1] |
| Molecular Formula | C₃H₄N₂S[1] |
| Molecular Weight | 100.14 g/mol [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Harmful)[1], Serious Eye Irritation[1] |
| Assumed Hazards | Toxic, Irritant, Potential Environmental Hazard[2] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol provides a detailed methodology for the safe disposal of this compound in various forms, including pure compound, contaminated materials, and solutions.
Waste Segregation and Containment
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.
-
Solid Waste:
-
This includes unused or expired this compound, as well as contaminated items like weighing paper, gloves, and absorbent pads.[2][3]
-
Carefully place solid waste into a designated, chemically compatible, and sealable hazardous waste container.[2][4] Take precautions to avoid the generation of dust.[2]
-
-
Liquid Waste:
-
Sharps Waste:
Container Management and Labeling
All waste containers must be managed in accordance with institutional and regulatory guidelines.
-
Container Condition: Use containers that are in good condition, free from leaks or rust, and compatible with the chemical waste.[5][6]
-
Labeling: All waste containers must be clearly labeled with:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")[3]
-
-
Closure: Keep waste containers closed at all times, except when adding waste.[4][6]
Handling of Spills and Decontamination
In the event of a small spill, follow these procedures:
-
Spill Containment: Absorb the spilled material with an inert absorbent such as vermiculite or sand.[3]
-
Cleanup: Sweep up the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[3]
Final Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][7]
-
Institutional EHS: All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or an accredited hazardous waste disposal contractor.[3]
-
Waste Collection: Request a hazardous waste collection before the accumulation time or quantity limits are reached, as per institutional and local regulations.[4]
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. 5-Amino-1,3-thiazole | C3H4N2S | CID 12416330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
